Product packaging for DL-Glyceraldehyde-13C,d(Cat. No.:)

DL-Glyceraldehyde-13C,d

Cat. No.: B12412236
M. Wt: 92.08 g/mol
InChI Key: MNQZXJOMYWMBOU-VVKOMZTBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DL-Glyceraldehyde-13C,d is a useful research compound. Its molecular formula is C3H6O3 and its molecular weight is 92.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O3 B12412236 DL-Glyceraldehyde-13C,d

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6O3

Molecular Weight

92.08 g/mol

IUPAC Name

1-deuterio-2,3-dihydroxy(113C)propan-1-one

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1D

InChI Key

MNQZXJOMYWMBOU-VVKOMZTBSA-N

Isomeric SMILES

[2H][13C](=O)C(CO)O

Canonical SMILES

C(C(C=O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to DL-Glyceraldehyde-13C,d for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Chemical Properties, Experimental Applications, and Metabolic Significance of Isotopically Labeled Glyceraldehyde.

This technical guide provides a comprehensive overview of the chemical properties of DL-Glyceraldehyde-13C,d, a stable isotope-labeled compound crucial for advanced biochemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document details the compound's characteristics, its application in key experimental protocols, and its role in fundamental metabolic pathways.

Core Chemical Properties

This compound is a specialized form of DL-Glyceraldehyde, the simplest of the aldose monosaccharides. This isotopically labeled version incorporates both Carbon-13 (¹³C) and deuterium (d, ²H), making it a valuable tool for tracer studies in metabolic research and as an internal standard in mass spectrometry-based quantification.[1] The heavy isotopes provide a distinct mass signature, allowing it to be distinguished from its unlabeled counterparts in biological samples.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of various isotopically labeled DL-Glyceraldehyde compounds. While specific data for the dually labeled "this compound" is limited, the properties of singly labeled variants provide a strong reference point, as the physicochemical characteristics are largely comparable.

PropertyDL-Glyceraldehyde-1-¹³CDL-Glyceraldehyde-1,2,3-¹³C₃Unlabeled DL-Glyceraldehyde
CAS Number 70849-18-2478529-56-5[]56-82-6[]
Molecular Formula ¹³CH₅O₃[¹³C]₃H₆O₃[]C₃H₆O₃
Molecular Weight 91.07 g/mol 93.06 g/mol [][3]90.08 g/mol
Appearance Colorless solution (0.1 M in water)[]Colorless Solution[]White crystalline powder or syrupy liquid[4]
Isotopic Purity ≥99 atom % ¹³C99%[3]N/A
Chemical Purity ≥99% (CP)98%[5][6]>94% (GC)[4]
Solubility Soluble in waterEasily soluble in water; slightly soluble in DMSO[]Soluble in water
Storage Temperature 2-8°CRoom temperature, away from light and moisture[3]2-8°C
Melting Point N/A (as solution)N/A (as solution)144-145°C[4]

Role in Metabolic Pathways

DL-Glyceraldehyde is a pivotal intermediate in central carbohydrate metabolism, primarily in the glycolysis and gluconeogenesis pathways.[7] Its phosphorylated form, glyceraldehyde-3-phosphate (G3P), is a key molecule in these sequences.

Glycolysis

In glycolysis, the six-carbon glucose molecule is broken down into two three-carbon pyruvate molecules, generating ATP and NADH for cellular energy.[8][9] Fructose-1,6-bisphosphate is cleaved to form G3P and dihydroxyacetone phosphate (DHAP). DHAP is then isomerized to G3P, meaning that one molecule of glucose yields two molecules of G3P that proceed through the remainder of the glycolytic pathway.[8][10][11]

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P Triosephosphate isomerase BPG13 1,3-Bisphosphoglycerate G3P->BPG13 Glyceraldehyde-3-phosphate dehydrogenase PG3 3-Phosphoglycerate BPG13->PG3 Phosphoglycerate kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate (PEP) PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Caption: The role of Glyceraldehyde-3-phosphate in the Glycolysis pathway.

Gluconeogenesis

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as pyruvate, lactate, glycerol, and certain amino acids.[12][13] This process is essentially the reverse of glycolysis, with bypass reactions for the irreversible steps.[14] G3P is a critical intermediate in this pathway, where two molecules of G3P combine (one after being converted to DHAP) to form fructose-1,6-bisphosphate, which is then eventually converted to glucose.[15]

Gluconeogenesis_Pathway Pyruvate Pyruvate OAA Oxaloacetate Pyruvate->OAA Pyruvate carboxylase PEP Phosphoenolpyruvate (PEP) OAA->PEP PEPCK PG2 2-Phosphoglycerate PEP->PG2 Enolase PG3 3-Phosphoglycerate PG2->PG3 Phosphoglycerate mutase BPG13 1,3-Bisphosphoglycerate PG3->BPG13 Phosphoglycerate kinase G3P Glyceraldehyde-3-phosphate (G3P) BPG13->G3P Glyceraldehyde-3-phosphate dehydrogenase DHAP Dihydroxyacetone phosphate (DHAP) G3P->DHAP Triosephosphate isomerase F16BP Fructose-1,6-bisphosphate G3P->F16BP Aldolase DHAP->F16BP Aldolase F6P Fructose-6-phosphate F16BP->F6P Fructose-1,6-bisphosphatase G6P Glucose-6-phosphate F6P->G6P Phosphoglucose isomerase Glucose Glucose G6P->Glucose Glucose-6-phosphatase

Caption: The role of Glyceraldehyde-3-phosphate in the Gluconeogenesis pathway.

Experimental Protocols and Applications

This compound is primarily utilized in two main types of experimental applications: as an internal standard for quantitative mass spectrometry and in metabolic flux analysis.

Use as a Stable Isotope-Labeled Internal Standard

In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard for achieving accurate and reproducible results.[16] The SIL internal standard, which is chemically identical to the analyte of interest but has a different mass, is added at a known concentration to all samples. This allows for the correction of variability that can be introduced during sample preparation, injection, and ionization in the mass spectrometer.[17][18]

Experimental Workflow:

  • Selection of Internal Standard: this compound is an ideal internal standard for the quantification of unlabeled glyceraldehyde due to its identical chemical properties and distinct mass.

  • Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., ultrapure water). This is used to create a working solution at a concentration within the expected range of the analyte in the samples.

  • Sample Spiking: A precise volume of the internal standard working solution is added to all samples, calibration standards, and quality control samples before any sample processing steps.

  • Sample Preparation: The samples are then subjected to the necessary preparation steps, such as protein precipitation, extraction, and derivatization.

  • LC-MS Analysis: The prepared samples are analyzed by LC-MS. The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of both the unlabeled glyceraldehyde and the labeled internal standard.

  • Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard for each sample. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this calibration curve.

Internal_Standard_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Extraction / Cleanup Spike->Extract LCMS LC-MS Analysis Extract->LCMS Data Data Processing LCMS->Data Ratio Calculate Analyte/IS Ratio Data->Ratio Calibrate Calibration Curve Ratio->Calibrate Concentration Determine Concentration Calibrate->Concentration

Caption: Workflow for using this compound as an internal standard.

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[19] By introducing a stable isotope-labeled substrate, such as a ¹³C-labeled glyceraldehyde, into a cell culture or organism, researchers can trace the path of the labeled atoms through the metabolic network. The distribution of the isotopes in downstream metabolites provides information about the relative activities of different metabolic pathways.[20][21]

Experimental Protocol Outline:

  • Cell Culture and Labeling: Cells are cultured in a defined medium. The standard substrate (e.g., glucose) is then replaced with a medium containing the isotopically labeled tracer, such as DL-Glyceraldehyde-¹³C,d. The cells are incubated for a period sufficient to reach a metabolic and isotopic steady state.

  • Metabolite Extraction: The metabolic activity is quenched rapidly, and intracellular metabolites are extracted from the cells.

  • Derivatization (Optional): Depending on the analytical method, metabolites may be derivatized to improve their stability and chromatographic properties.

  • Mass Spectrometry or NMR Analysis: The isotopic labeling patterns of the extracted metabolites are measured using mass spectrometry (e.g., GC-MS or LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[19]

  • Flux Calculation: The measured mass isotopomer distributions are used as input for computational models that calculate the intracellular metabolic fluxes. This involves solving a system of algebraic equations that describe the atom transitions in the metabolic network.

The use of DL-Glyceraldehyde-¹³C,d in MFA can provide specific insights into the fluxes through glycolysis, gluconeogenesis, and connected pathways like the pentose phosphate pathway and the TCA cycle.[22]

References

An In-depth Technical Guide to the Isotopic Labeling Patterns of DL-Glyceraldehyde-¹³C,d

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling patterns of DL-Glyceraldehyde doubly labeled with Carbon-13 and deuterium (DL-Glyceraldehyde-¹³C,d). This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in metabolic research, pharmacokinetic studies, and as internal standards for quantitative mass spectrometry.

Introduction

Isotopically labeled compounds are indispensable tools in a wide array of scientific disciplines. The substitution of atoms with their heavier, stable isotopes (e.g., ¹³C for ¹²C, and deuterium [d or ²H] for protium [¹H]) allows for the tracing of molecules through complex biological and chemical systems without altering their fundamental chemical properties. DL-Glyceraldehyde, as the simplest aldose, is a key intermediate in carbohydrate metabolism. Its isotopically labeled forms are crucial for elucidating metabolic pathways, quantifying enzyme kinetics, and understanding the flux of metabolites in both healthy and diseased states. The dual labeling with both ¹³C and deuterium provides a powerful analytical tool, offering distinct mass shifts that facilitate unambiguous detection and quantification by mass spectrometry and enable advanced NMR studies.

Data Presentation: Isotopic Labeling Specifications

Due to the absence of publicly available, specific experimental data on a singular batch of DL-Glyceraldehyde-¹³C,d, the following table summarizes the expected quantitative data for a typical commercially available product. These specifications are based on the high levels of enrichment commonly achieved in the synthesis of isotopically labeled small molecules[1]. The exact position of the deuterium and the number of deuterium atoms can vary depending on the synthesis route. For the purpose of this guide, we will consider a common labeling pattern: uniformly ¹³C-labeled with one deuterium atom.

ParameterSpecificationMethod of Analysis
Chemical Formula [¹³C]₃H₅DO₃Mass Spectrometry
Molecular Weight 94.06 g/mol Mass Spectrometry
¹³C Isotopic Enrichment ≥99 atom %Mass Spectrometry, NMR Spectroscopy
Deuterium Isotopic Enrichment ≥98 atom %Mass Spectrometry, NMR Spectroscopy
Chemical Purity ≥98%HPLC, GC-MS
Positional Labeling Uniform ¹³C, Deuterium at C1NMR Spectroscopy

Note: The exact position of the deuterium label can be targeted to other positions (C2 or C3) during synthesis.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of DL-Glyceraldehyde-¹³C,d. These protocols are synthesized from established methods for the isotopic labeling of small carbohydrates and related molecules[2][3][4].

Representative Synthesis Protocol

The synthesis of DL-Glyceraldehyde-¹³C,d can be approached through various synthetic routes. A common strategy involves the use of commercially available, highly enriched starting materials.

Objective: To synthesize DL-Glyceraldehyde uniformly labeled with ¹³C and selectively labeled with deuterium at the C1 position.

Starting Materials:

  • D-Glucose-¹³C₆ (uniformly labeled, ≥99 atom % ¹³C)

  • Sodium borodeuteride (NaBD₄, ≥98 atom % D)

  • Sodium periodate (NaIO₄)

  • Appropriate solvents (e.g., water, ethanol, diethyl ether) and reagents for purification.

Procedure:

  • Reduction of D-Glucose-¹³C₆: D-Glucose-¹³C₆ is reduced to Sorbitol-¹³C₆ using a reducing agent. For selective deuteration at C1, a modified approach starting from a protected glucose derivative might be employed, followed by reduction with a deuterium source. A more direct, though potentially less specific, approach for introducing deuterium could involve base-catalyzed exchange in D₂O. For a targeted synthesis, a multi-step process starting from a smaller labeled precursor is often preferred.

  • Oxidative Cleavage: The resulting labeled hexitol (e.g., Sorbitol-¹³C₆) is subjected to oxidative cleavage using sodium periodate. This reaction cleaves the carbon-carbon bonds between adjacent hydroxyl groups. The controlled cleavage of Sorbitol-¹³C₆ yields two molecules of formaldehyde-¹³C and two molecules of formic acid-¹³C, along with other products depending on the reaction conditions. To obtain glyceraldehyde, a precursor like a protected mannitol or a derivative is typically used. For instance, starting from 1,2:5,6-Di-O-isopropylidene-D-mannitol-¹³C₆, periodate cleavage yields two equivalents of (R)-2,3-(Isopropylidenedioxy)glyceraldehyde-¹³C₃.

  • Introduction of Deuterium: Deuterium can be introduced at the aldehyde position via reduction of a corresponding carboxylic acid derivative with a deuterium-donating reducing agent, followed by re-oxidation to the aldehyde. Alternatively, for labeling at a non-aldehyde position, deuterated starting materials would be used earlier in the synthetic pathway.

  • Deprotection and Purification: Any protecting groups used during the synthesis are removed under appropriate conditions (e.g., acid hydrolysis). The final product, DL-Glyceraldehyde-¹³C,d, is then purified using techniques such as column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The final product is characterized to confirm its identity, purity, and isotopic enrichment using mass spectrometry and NMR spectroscopy as described below.

Analytical Protocols for Isotopic Pattern Determination

1. Mass Spectrometry for Isotopic Enrichment Analysis

Objective: To determine the molecular weight and confirm the isotopic enrichment of ¹³C and deuterium in DL-Glyceraldehyde-¹³C,d.

Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: A dilute solution of the purified DL-Glyceraldehyde-¹³C,d is prepared in a suitable solvent (e.g., methanol or water with a small amount of acetonitrile). An unlabeled DL-Glyceraldehyde standard is also prepared for comparison.

  • Instrument Calibration: The mass spectrometer is calibrated according to the manufacturer's instructions to ensure high mass accuracy.

  • Data Acquisition: The sample is introduced into the mass spectrometer. Data is acquired in full scan mode to observe the molecular ion cluster. For glyceraldehyde, which is a small and polar molecule, ESI in negative ion mode ([M-H]⁻) or positive ion mode ([M+H]⁺ or [M+Na]⁺) can be effective.

  • Data Analysis:

    • The mass spectrum of the unlabeled glyceraldehyde is analyzed to determine its natural isotopic distribution.

    • The spectrum of the labeled sample is then analyzed. The most abundant peak will correspond to the fully labeled species (e.g., [¹³C₃¹H₅²H₁O₃+Na]⁺).

    • The relative intensities of the different isotopologue peaks (M, M+1, M+2, etc.) are measured.

    • The isotopic enrichment is calculated by comparing the observed isotopic distribution with the theoretical distribution for a given enrichment level, correcting for the natural abundance of isotopes[5][6][7][8]. Specialized software can be used for deconvolution and accurate calculation of enrichment.

2. NMR Spectroscopy for Positional Labeling and Enrichment

Objective: To confirm the position of the ¹³C and deuterium labels and to provide an independent measure of isotopic enrichment.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ²H detection.

Procedure:

  • Sample Preparation: A sufficient amount of the labeled glyceraldehyde is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • ¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired. The integration of the remaining proton signals can be used to infer the position and extent of deuteration. The absence or significant reduction of a signal at a specific chemical shift indicates deuterium substitution at that position.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. All three carbon signals should be observed with chemical shifts characteristic of glyceraldehyde. The high enrichment in ¹³C will result in strong signals. The presence of ¹³C-¹³C coupling can be observed, confirming uniform labeling.

  • ²H NMR Spectroscopy: A deuterium NMR spectrum can be acquired to directly observe the signal from the deuterium atom. The chemical shift will confirm its position in the molecule.

  • Quantitative Analysis: The isotopic enrichment can be estimated from the relative integrals of satellite peaks in the ¹H or ¹³C spectra arising from coupling to the less abundant isotope, or more accurately by using quantitative NMR techniques with an internal standard of known concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key metabolic pathway involving glyceraldehyde and a general workflow for the synthesis and analysis of isotopically labeled compounds.

Glycolysis Pathway

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate F16BP->GAP Aldolase DHAP->GAP Triosephosphate isomerase BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH ThreePG 3-Phosphoglycerate BPG->ThreePG Phosphoglycerate kinase TwoPG 2-Phosphoglycerate ThreePG->TwoPG Phosphoglycerate mutase PEP Phosphoenolpyruvate TwoPG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Caption: The central role of Glyceraldehyde-3-phosphate in the glycolytic pathway.

Experimental Workflow for Labeled Compound Synthesis and Analysis

Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_result Result start Labeled Starting Materials reaction Chemical Reactions (e.g., reduction, oxidation) start->reaction protect Introduction/Removal of Protecting Groups reaction->protect purify_synth Purification (Chromatography) protect->purify_synth ms Mass Spectrometry (Isotopic Enrichment) purify_synth->ms nmr NMR Spectroscopy (Positional Labeling) ms->nmr purity Purity Analysis (HPLC, GC) nmr->purity final_product Characterized DL-Glyceraldehyde-¹³C,d purity->final_product

Caption: General workflow for the synthesis and analysis of isotopically labeled compounds.

References

Commercial Sources and Availability of DL-Glyceraldehyde-13C,d: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of DL-Glyceraldehyde-13C,d, a stable isotope-labeled compound crucial for metabolic research and drug development. This document outlines key suppliers, available product specifications, and detailed experimental protocols for its application in metabolic flux analysis.

Commercial Availability

This compound and its various isotopically labeled forms are available from several specialized chemical suppliers. Researchers can procure these compounds in varying quantities and isotopic purities. Below is a summary of prominent suppliers and their product offerings. For the most current pricing and availability, it is recommended to visit the suppliers' websites.

SupplierProduct NameCatalog NumberReported Purity/Isotopic Enrichment
MedChemExpress This compoundHY-128748S2Information available upon request. A Certificate of Analysis is provided with the product.[1][2][3][4]
BOC Sciences DL-Glyceraldehyde-[1,2,3-13C3]478529-56-5Isotope form of Glyceraldehyde.[]
DL-Glyceraldehyde-[1,3-13C2]478529-53-2Isotope form of Glyceraldehyde.[]
Santa Cruz Biotechnology D-[3-13C]glyceraldehydesc-221233Information available upon request. For research use only.[7]
DL-[1,3-13C2]glyceraldehydesc-221234Biochemical for proteomics research.[8]
Omicron Biochemicals, Inc. DL-[1-13C]glyceraldehydeGLE-001Supplied as an aqueous solution.[9][10]
DL-[2-13C]glyceraldehydeGLE-002Information available upon request.
D-[3-13C]glyceraldehydeGLE-003Information available upon request.
Toronto Research Chemicals (LGC Standards) DL-Glyceraldehyde-1,3-13C2 (~0.1M Solution)G598217A certificate of analysis is available.[11]
D-Glyceraldehyde-1,2,3-13C3 (Aqueous Solution)G598203Isotopic Purity: >95% (98.1% in a specific lot). Purity: 95%.[12]

Experimental Protocols: Metabolic Flux Analysis using this compound

Stable isotope tracing with compounds like this compound is a cornerstone of 13C-Metabolic Flux Analysis (13C-MFA). This technique allows for the precise quantification of intracellular metabolic fluxes, providing critical insights into cellular physiology and disease states. Below is a generalized, yet detailed, protocol for conducting a 13C-MFA experiment in cultured cells.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Medium Preparation: Prepare the culture medium, replacing the standard glucose with a known concentration of this compound. The choice of concentration should be based on previous literature or preliminary experiments to ensure it is non-toxic and sufficient for cellular metabolism.

  • Isotopic Labeling: Replace the standard culture medium with the prepared 13C-labeled medium. The duration of labeling required to reach isotopic steady-state will vary depending on the cell type and the metabolic pathways of interest. A time-course experiment is recommended to determine the optimal labeling time.[13][14][15][16]

Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.

  • Quenching:

    • For adherent cells: Quickly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as 60% methanol at -40°C.[17][18][19][20]

    • For suspension cells: Rapidly transfer the cell suspension to a tube containing a quenching solution (e.g., 60% methanol at -40°C) to achieve a final methanol concentration that effectively stops metabolism.[17][19]

  • Cell Lysis and Metabolite Extraction:

    • After quenching, pellet the cells by centrifugation at a low temperature.

    • Resuspend the cell pellet in an extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

    • Lyse the cells using methods such as sonication or freeze-thaw cycles.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.[21][22]

Sample Preparation for GC-MS Analysis
  • Derivatization: Many polar metabolites, including intermediates of glycolysis, are not volatile enough for Gas Chromatography (GC) analysis. Therefore, a two-step derivatization process is typically employed:

    • Methoximation: Protects carbonyl groups. Add methoxyamine hydrochloride in pyridine to the dried metabolite extract and incubate.

    • Silylation: Replaces active hydrogens with trimethylsilyl (TMS) groups to increase volatility. Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate.[21][23][24]

  • Sample Injection: The derivatized sample is then ready for injection into the GC-MS system.

GC-MS Analysis and Data Interpretation
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used to separate and detect the labeled metabolites.

  • Data Acquisition: The instrument is set to scan for a specific mass range to detect the different isotopologues of the metabolites of interest.

  • Data Analysis: The resulting mass spectra will show the distribution of 13C in the fragments of each metabolite. This data is then used in computational models to calculate the metabolic fluxes through the relevant pathways.[14][25]

Visualizing Metabolic and Signaling Pathways

Glycolysis Pathway

Glyceraldehyde is a key intermediate in the glycolysis pathway. The following diagram illustrates the central steps of glycolysis, highlighting the position of glyceraldehyde-3-phosphate.

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triose phosphate isomerase BPG13 1,3-Bisphosphoglycerate G3P->BPG13 Glyceraldehyde-3-phosphate dehydrogenase PG3 3-Phosphoglycerate BPG13->PG3 Phosphoglycerate kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Caption: The Glycolysis Pathway.

GAPDH-Rheb-mTORC1 Signaling Pathway

Recent research has uncovered a direct link between glycolysis and the mTORC1 signaling pathway, a central regulator of cell growth. The glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) has been shown to interact with the small GTPase Rheb, thereby regulating mTORC1 activity in response to glucose availability.[26][27][28]

GAPDH_Rheb_mTORC1 cluster_glycolysis Glycolysis cluster_signaling mTORC1 Signaling High_Glucose High Glucose Glycolytic_Flux High Glycolytic Flux High_Glucose->Glycolytic_Flux Low_Glucose Low Glucose GAPDH GAPDH Low_Glucose->GAPDH Favors interaction with Rheb G3P Glyceraldehyde-3-Phosphate Glycolytic_Flux->G3P G3P->GAPDH Binds to Rheb Rheb GAPDH->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: GAPDH-Rheb-mTORC1 Signaling Axis.

References

Correcting for Natural Abundance in DL-Glyceraldehyde-13C,d Tracer Experiments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for conducting and analyzing stable isotope tracer experiments using DL-Glyceraldehyde labeled with both Carbon-13 (¹³C) and deuterium (d). A primary focus is placed on the critical step of natural abundance correction to ensure accurate interpretation of metabolic flux data.

Introduction to Isotope Tracing with DL-Glyceraldehyde

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify the flux of metabolites through these pathways. By introducing a substrate labeled with a heavy isotope, such as ¹³C or deuterium, researchers can track the atoms of the substrate as they are incorporated into downstream metabolites. DL-Glyceraldehyde, a key intermediate in glycolysis, serves as an excellent tracer for probing central carbon metabolism. The use of a dually labeled glyceraldehyde tracer (DL-Glyceraldehyde-¹³C,d) provides additional layers of information, allowing for the simultaneous tracking of both the carbon backbone and specific hydrogen atoms, which can reveal insights into redox reactions and hydrogen exchange.

However, the accurate interpretation of data from such experiments is contingent on correcting for the naturally occurring abundance of heavy isotopes of all elements present in the metabolites of interest. This guide will walk through the theoretical underpinnings of natural abundance, provide a detailed experimental protocol for a typical tracer experiment, and present a workflow for data correction and analysis.

The Imperative of Natural Abundance Correction

Elements in nature exist as a mixture of stable isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% of it is ¹³C.[1][2] Similarly, hydrogen has a deuterium (²H or d) abundance of about 0.015%.[2] When analyzing metabolites by mass spectrometry, these naturally occurring heavy isotopes contribute to the mass spectrum, creating satellite peaks around the monoisotopic peak (the peak corresponding to the molecule with only the most abundant isotopes).

Table 1: Natural Abundance of Relevant Isotopes

ElementIsotopeAtomic Mass (Da)Natural Abundance (%)
Hydrogen¹H1.00782599.9885
²H (d)2.0141020.0115
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205

Source: Data compiled from publicly available IUPAC reports.[2]

Experimental Protocol: A Synthesized Approach

The following protocol is a synthesized methodology based on established practices for stable isotope tracing experiments in cell culture.

Cell Culture and Tracer Incubation
  • Cell Seeding: Plate mammalian cells (e.g., HeLa, A549) in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture cells in standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO₂.

  • Tracer Medium Preparation: Prepare experimental medium by supplementing base medium (lacking glucose and glutamine) with dialyzed FBS, physiological concentrations of unlabeled glucose and glutamine, and the DL-Glyceraldehyde-¹³C,d tracer. A typical tracer concentration is in the range of 10-100 µM, but should be optimized for the specific cell line and experimental question.

  • Isotope Labeling: Once cells reach the desired confluency, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed tracer medium. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of tracer incorporation.

Metabolite Extraction
  • Quenching and Washing: At each time point, rapidly aspirate the tracer medium and wash the cells with 1 mL of ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

  • Metabolite Extraction: Immediately add 800 µL of ice-cold 80% methanol/20% water solution to each well. Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

  • Homogenization and Clarification: Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube. Dry the extracts under a stream of nitrogen or using a vacuum concentrator. Store the dried metabolite pellets at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 50 µL of a suitable solvent for liquid chromatography, such as 50% acetonitrile in water.

  • Chromatographic Separation: Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto a high-performance liquid chromatography (HPLC) system equipped with a column suitable for polar metabolite separation (e.g., a HILIC column).

  • Mass Spectrometry Detection: Elute the metabolites into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) operating in negative ion mode. Acquire data in full scan mode over a mass range that includes the metabolites of interest (e.g., m/z 50-1000). Use a targeted MS/MS approach to confirm the identity of key metabolites like glyceraldehyde-3-phosphate.

Data Presentation and Analysis Workflow

The raw mass spectrometry data contains the intensity of each mass-to-charge ratio (m/z) detected. The first step in the analysis is to identify the peaks corresponding to the metabolites of interest and extract their mass isotopologue distributions (MIDs).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells tracer_incubation Incubate with DL-Glyceraldehyde-13C,d cell_seeding->tracer_incubation quenching Quench & Wash tracer_incubation->quenching extraction Metabolite Extraction quenching->extraction drying Dry Extract extraction->drying lcms LC-MS/MS Analysis drying->lcms raw_data Raw Mass Spectra lcms->raw_data correction Natural Abundance Correction raw_data->correction flux_analysis Metabolic Flux Analysis correction->flux_analysis

Caption: A generalized workflow for stable isotope tracer experiments.

Correcting for Natural Abundance

The correction for natural abundance is typically performed using matrix-based algorithms. The measured MID is represented as a vector (M_measured), and the corrected MID (M_corrected) is calculated by solving the following equation:

M_measured = C * M_corrected

Where C is the correction matrix that accounts for the natural abundance of all isotopes in the molecule. This correction can be performed using various software packages and custom scripts.

Hypothetical Quantitative Data

The following table presents a hypothetical, yet realistic, dataset for the mass isotopologue distribution of glyceraldehyde-3-phosphate (G3P) after a 4-hour incubation with a DL-Glyceraldehyde tracer that is 99% enriched in ¹³C at all three carbon positions and 98% enriched with deuterium at one specific position.

Table 2: Mass Isotopologue Distribution of Glyceraldehyde-3-Phosphate (G3P)

IsotopologueMeasured Abundance (%)Corrected Abundance (%)
M+025.520.1
M+118.212.3
M+28.53.2
M+345.863.8
M+42.00.6

This is a hypothetical dataset for illustrative purposes.

The "Measured Abundance" reflects the raw data from the mass spectrometer, while the "Corrected Abundance" shows the data after accounting for the natural abundance of ¹³C, ¹⁵N, ¹⁸O, and ²H in the G3P molecule. The significant increase in the M+3 isotopologue in the corrected data clearly indicates the incorporation of the three ¹³C atoms from the glyceraldehyde tracer. The presence of other isotopologues in the corrected data can be attributed to the tracer's contribution to other metabolic pathways that converge on G3P.

Metabolic Pathway Analysis: The Glycolysis Pathway

Glyceraldehyde is a central intermediate in the glycolysis pathway. By tracing the fate of labeled glyceraldehyde, researchers can investigate the activity of this pathway and its connections to other areas of metabolism.

Glycolysis cluster_pentose_phosphate Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P PPP Ribose-5-phosphate G6P->PPP F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP Dihydroxyacetone phosphate F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PPP->F6P PPP->G3P

Caption: The Glycolysis pathway highlighting the position of Glyceraldehyde-3-phosphate.

By analyzing the isotopologue distribution of pyruvate and other downstream metabolites, it is possible to quantify the relative contributions of glycolysis and the pentose phosphate pathway to their production. The dual ¹³C and deuterium label on glyceraldehyde can provide further resolution in dissecting these pathways.

Conclusion

References

Methodological & Application

Application Note: Quantification of Central Carbon Metabolites with DL-Glyceraldehyde-¹³C,d using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of central carbon metabolism (CCM) is fundamental to understanding cellular physiology in various contexts, from basic biological research to drug development and disease pathology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful platform for the sensitive and specific quantification of CCM intermediates.[1][2] This application note describes a robust method for the quantification of central carbon metabolites in biological samples, utilizing DL-Glyceraldehyde-¹³C,d as a stable isotope-labeled internal standard to ensure accuracy and precision.

Glyceraldehyde, a key intermediate in glycolysis and fructose metabolism, and its phosphorylated form, glyceraldehyde-3-phosphate, are pivotal nodes in cellular energy production and biosynthetic pathways.[3][4] Due to the inherent instability and low ionization efficiency of small aldehydes and other polar metabolites, chemical derivatization is often employed to enhance their detection by LC-MS/MS.[5][6] This protocol details a comprehensive workflow, including sample preparation, derivatization, and LC-MS/MS analysis for the accurate quantification of these critical metabolites.

Principle

This method employs a stable isotope dilution strategy for the accurate quantification of central carbon metabolites. The use of a stable isotope-labeled (SIL) internal standard, such as DL-Glyceraldehyde-¹³C,d, is crucial for correcting analytical variability that can arise during sample preparation, injection, and ionization in the mass spectrometer.[7] SIL internal standards, particularly those labeled with ¹³C, co-elute with their unlabeled endogenous counterparts, providing superior correction for matrix effects and ion suppression compared to deuterated standards which may exhibit chromatographic shifts.[1][8]

Due to the poor chromatographic retention and ionization efficiency of small, polar metabolites, a derivatization step is incorporated. Derivatization with an agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP) improves the hydrophobicity and ionization efficiency of the analytes, allowing for more sensitive and reliable detection by reversed-phase LC-MS/MS. Quantification is achieved using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer, which offers high selectivity and sensitivity for targeted metabolite analysis.

Experimental Protocols

Materials and Reagents
  • DL-Glyceraldehyde-¹³C,d (Internal Standard)

  • Metabolite standards for calibration curves (e.g., D-Glyceraldehyde, Pyruvic acid, Lactic acid, etc.)

  • 1-phenyl-3-methyl-5-pyrazolone (PMP)

  • Ammonia solution

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Chloroform

  • Ice-cold saline (0.9% NaCl)

  • Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen

  • Centrifuge capable of 4°C and >13,000 x g

  • Vacuum concentrator or lyophilizer

Sample Preparation: Intracellular Metabolite Extraction from Adherent Mammalian Cells
  • Cell Culture: Grow mammalian cells to the desired confluency (typically 80-90%) in appropriate culture vessels. A cell count of 1-5 million cells per sample is recommended.

  • Metabolism Quenching: Rapidly aspirate the culture medium. Immediately wash the cells twice with ice-cold 0.9% saline solution to remove extracellular metabolites.

  • Cell Lysis and Extraction: Add 1 mL of pre-chilled (-20°C) extraction solvent (Acetonitrile/Methanol/Water, 40:40:20) to each plate.

  • Scraping and Collection: Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of DL-Glyceraldehyde-¹³C,d internal standard solution to the cell lysate.

  • Homogenization: Vortex the tubes vigorously for 30 seconds.

  • Protein Precipitation: Incubate the samples at -20°C for at least 1 hour to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at >13,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new clean microcentrifuge tube.

  • Solvent Evaporation: Dry the supernatant using a vacuum concentrator or a lyophilizer. The dried extracts can be stored at -80°C until derivatization.

Derivatization Protocol with 1-phenyl-3-methyl-5-pyrazolone (PMP)
  • Reconstitution: Reconstitute the dried metabolite extracts in 50 µL of water.

  • PMP Reagent Preparation: Prepare a 0.5 M PMP solution in methanol.

  • Derivatization Reaction: To each reconstituted sample, add 50 µL of 0.5 M PMP solution and 50 µL of 0.3 M ammonia solution.

  • Incubation: Vortex the mixture and incubate at 70°C for 60 minutes in a water bath or heating block.

  • Neutralization and Extraction: After cooling to room temperature, neutralize the reaction with 50 µL of 0.3 M formic acid. Add 200 µL of water and 200 µL of chloroform. Vortex vigorously and centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Sample Collection: The PMP-derivatized metabolites will be in the upper aqueous layer. Carefully transfer the aqueous layer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the PMP-derivatized metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the derivatized analytes. The gradient should be optimized for the specific metabolites of interest.

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B (linear gradient)

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The specific precursor-to-product ion transitions for each PMP-derivatized metabolite and the DL-Glyceraldehyde-¹³C,d internal standard need to be optimized by infusing individual standards. The most abundant and stable fragment ions should be selected for quantification (quantifier) and confirmation (qualifier).

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PMP-Glyceraldehyde [Calculated based on derivatization][To be determined empirically][To be optimized]
PMP-DL-Glyceraldehyde-¹³C,d (IS) [Calculated based on derivatization][To be determined empirically][To be optimized]
PMP-Pyruvic Acid [Calculated based on derivatization][To be determined empirically][To be optimized]
PMP-Lactic Acid [Calculated based on derivatization][To be determined empirically][To be optimized]
...other CCM metabolites.........

Note: The exact m/z values for the precursor and product ions of PMP-derivatized glyceraldehyde and other metabolites should be determined experimentally as they can vary based on the specific derivatization reaction and instrument conditions.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and organized manner to facilitate comparison and interpretation. Below are examples of how to tabulate the results.

Table 1: Intracellular Concentrations of Glycolytic Intermediates in Mammalian Cells

This table presents typical intracellular concentrations of key glycolytic intermediates in mammalian cells, providing a reference for expected values.

MetaboliteConcentration (µM) in iBMK cells[8]Concentration (µM) in Human Fibroblasts
Glucose-6-phosphate (G6P)~100 - 200~50 - 150
Fructose-6-phosphate (F6P)~20 - 50~10 - 30
Fructose-1,6-bisphosphate (FBP)~50 - 150~20 - 80
Dihydroxyacetone phosphate (DHAP)~50 - 120~30 - 100
Glyceraldehyde-3-phosphate (G3P)~5 - 20~2 - 15
3-Phosphoglycerate (3-PG)~100 - 300~80 - 250
Phosphoenolpyruvate (PEP)~20 - 60~15 - 50
Pyruvate~100 - 400~80 - 300
Lactate~1000 - 5000~800 - 4000

Note: These values are approximate and can vary significantly depending on the cell type, growth conditions, and analytical method.

Table 2: Quantification of Glyceraldehyde in Biological Samples

This table provides examples of measured glyceraldehyde concentrations in different biological matrices.

Sample TypeConditionGlyceraldehyde ConcentrationReference
Mouse LiverFasting50.0 ± 3.9 nmol/g[8]
Rat LiverFasting35.5 ± 4.9 nmol/g[8]
Mouse PlasmaFasting9.4 ± 1.7 nmol/mL[8]
Rat PlasmaFasting7.2 ± 1.2 nmol/mL[8]
Human PlasmaHealthy VolunteersUnchanged after meal[8]
Human PlasmaType 2 DiabetesPositively correlated with glucose[8]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cell_culture 1. Cell Culture quenching 2. Metabolism Quenching cell_culture->quenching extraction 3. Metabolite Extraction (Acetonitrile/Methanol/Water) quenching->extraction is_spike 4. Internal Standard Spiking (DL-Glyceraldehyde-13C,d) extraction->is_spike centrifugation 5. Protein Precipitation & Centrifugation is_spike->centrifugation collection 6. Supernatant Collection centrifugation->collection drying 7. Solvent Evaporation collection->drying reconstitution 8. Reconstitution drying->reconstitution pmp_reaction 9. PMP Derivatization reconstitution->pmp_reaction extraction2 10. Liquid-Liquid Extraction pmp_reaction->extraction2 lcms 11. LC-MS/MS Analysis (MRM Mode) extraction2->lcms data_analysis 12. Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for the quantification of central carbon metabolites.

Central Carbon Metabolism Pathway

central_carbon_metabolism cluster_glycolysis Glycolysis cluster_fructose Fructose Metabolism cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP DHAP DHAP FBP->DHAP G3P Glyceraldehyde-3-P FBP->G3P DHAP->G3P Glyceraldehyde Glyceraldehyde Glyceraldehyde->G3P Triose kinase BPG 1,3-Bisphosphoglycerate G3P->BPG PG3 3-Phosphoglycerate BPG->PG3 PEP Phosphoenolpyruvate PG3->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Pyruvate->AcetylCoA Fructose Fructose F1P Fructose-1-P Fructose->F1P F1P->DHAP F1P->Glyceraldehyde Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate α-Ketoglutarate aKG aKG Isocitrate->aKG α-Ketoglutarate

Caption: Simplified overview of central carbon metabolism pathways.

References

Application Notes and Protocols for Tracing DL-Glyceraldehyde-13C,d Metabolism in vivo using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of metabolic research and drug development, the ability to trace the fate of specific molecules in vivo provides invaluable insights into physiological and pathophysiological processes. 13C Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with the use of 13C-labeled substrates, offers a powerful, non-invasive method to track metabolic pathways in real-time within a living organism.[1][2][3] This technique allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of cellular metabolism that is often challenging to obtain with other methods.[4][5]

This document provides detailed application notes and protocols for tracing the in vivo metabolism of DL-Glyceraldehyde-13C,d using 13C NMR spectroscopy. DL-Glyceraldehyde is a key intermediate in glycolysis and the pentose phosphate pathway, and tracing its metabolism can elucidate the activity of these central carbon metabolism routes. The use of a deuterated (d) and 13C-labeled glyceraldehyde isoform can offer advantages in certain NMR experiments by reducing signal overlap and providing additional spectral information.

These guidelines are intended for researchers and scientists in academia and industry, including those involved in drug development, who are looking to apply this advanced metabolic analysis technique.

Core Principles of in vivo 13C NMR Spectroscopy

In vivo 13C NMR spectroscopy relies on the detection of the 13C isotope, which has a natural abundance of approximately 1.1%.[6] To overcome the low sensitivity, experiments typically involve the administration of substrates highly enriched with 13C at specific atomic positions.[6][7] As the labeled substrate is metabolized, the 13C isotope is incorporated into downstream metabolites. By acquiring 13C NMR spectra over time, the appearance and evolution of 13C-labeled metabolites can be monitored, allowing for the determination of metabolic rates and pathway activities.[8]

There are two primary methods for in vivo 13C NMR detection:

  • Direct 13C NMR: This method directly detects the 13C signal. It offers excellent spectral resolution due to the large chemical shift range of 13C, which allows for the unambiguous identification of many metabolites.[7] However, it suffers from lower sensitivity.

  • Indirect 1H-[13C] NMR: This approach detects the protons attached to 13C nuclei, leveraging the higher sensitivity of 1H NMR.[1][9] This method provides a significant sensitivity enhancement, enabling the study of metabolism in smaller tissue volumes or at lower substrate concentrations.[9]

The choice between these methods depends on the specific research question, the available instrumentation, and the concentration of the metabolites of interest.

Metabolic Pathways of DL-Glyceraldehyde

DL-Glyceraldehyde is a triose sugar that plays a central role in carbohydrate metabolism. Upon entering the cell, it is phosphorylated to glyceraldehyde-3-phosphate (G3P). From there, G3P can enter several key metabolic pathways:

  • Glycolysis: G3P is a key intermediate in the glycolytic pathway, where it is ultimately converted to pyruvate. Pyruvate can then enter the tricarboxylic acid (TCA) cycle for energy production or be converted to lactate under anaerobic conditions.

  • Gluconeogenesis: In tissues such as the liver, G3P can be used to synthesize glucose.

  • Pentose Phosphate Pathway (PPP): G3P can be interconverted with other sugar phosphates and enter the non-oxidative phase of the PPP, which is crucial for the production of nucleotide precursors and NADPH.

  • Lipid Synthesis: The backbone of triglycerides, glycerol-3-phosphate, can be derived from the reduction of dihydroxyacetone phosphate (DHAP), an isomer of G3P.

By tracing the flow of the 13C label from this compound, researchers can quantify the flux through these critical pathways.

glyceraldehyde_metabolism Metabolic Fate of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_gluconeogenesis Gluconeogenesis cluster_ppp Pentose Phosphate Pathway cluster_lipid Lipid Synthesis This compound This compound Glyceraldehyde-3-Phosphate-13C Glyceraldehyde-3-Phosphate-13C This compound->Glyceraldehyde-3-Phosphate-13C Phosphorylation Pyruvate-13C Pyruvate-13C Glyceraldehyde-3-Phosphate-13C->Pyruvate-13C Glucose-13C Glucose-13C Glyceraldehyde-3-Phosphate-13C->Glucose-13C Pentose-Phosphates-13C Pentose-Phosphates-13C Glyceraldehyde-3-Phosphate-13C->Pentose-Phosphates-13C Glycerol-3-Phosphate-13C Glycerol-3-Phosphate-13C Glyceraldehyde-3-Phosphate-13C->Glycerol-3-Phosphate-13C Lactate-13C Lactate-13C Pyruvate-13C->Lactate-13C Anaerobic Acetyl-CoA-13C Acetyl-CoA-13C Pyruvate-13C->Acetyl-CoA-13C experimental_workflow Experimental Workflow for in vivo 13C NMR Animal_Preparation 1. Animal Preparation (e.g., Anesthesia, Catheterization) Baseline_Scan 2. Baseline 13C NMR Scan (Natural Abundance) Animal_Preparation->Baseline_Scan Substrate_Administration 3. Administration of This compound Baseline_Scan->Substrate_Administration Dynamic_Acquisition 4. Dynamic 13C NMR Data Acquisition Substrate_Administration->Dynamic_Acquisition Data_Processing 5. Data Processing (e.g., Fourier Transform, Phasing) Dynamic_Acquisition->Data_Processing Spectral_Analysis 6. Spectral Analysis (Peak Identification and Quantification) Data_Processing->Spectral_Analysis Metabolic_Modeling 7. Metabolic Modeling (Flux Analysis) Spectral_Analysis->Metabolic_Modeling

References

Application Notes and Protocols: DL-Glyceraldehyde-¹³C,d as a Tracer for the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis. It is responsible for producing NADPH, a key reductant in anabolic processes and antioxidant defense, and for synthesizing pentose sugars, which are essential precursors for nucleotide and nucleic acid biosynthesis. Dysregulation of the PPP has been implicated in various diseases, including cancer and metabolic disorders, making it a significant target for drug development.

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantify the activity of metabolic pathways. While ¹³C-labeled glucose isotopes are commonly used to probe the PPP, the use of downstream intermediates can provide more targeted insights into specific segments of the pathway. This document outlines the application and protocols for using DL-Glyceraldehyde-¹³C,d as a tracer to investigate the non-oxidative branch of the Pentose Phosphate Pathway.

Glyceraldehyde-3-phosphate (G3P) is a key intermediate in both glycolysis and the non-oxidative PPP.[1][2] By introducing ¹³C-labeled glyceraldehyde, which is subsequently phosphorylated in the cell to G3P, it is possible to trace the flow of carbon through the reversible reactions catalyzed by transketolase and transaldolase. This allows for a detailed investigation of the interplay between the upper and lower parts of glycolysis and the PPP.

Principle of Tracing with DL-Glyceraldehyde-¹³C,d

DL-Glyceraldehyde-¹³C,d, once it enters the cell and is phosphorylated to Glyceraldehyde-3-phosphate (G3P), introduces a labeled three-carbon unit into the central carbon metabolism. The ¹³C and deuterium labels allow for the sensitive and specific detection of metabolites derived from the tracer using mass spectrometry.

The labeled G3P can be utilized in two primary ways:

  • Glycolysis: It can proceed down the glycolytic pathway to be converted into pyruvate.

  • Pentose Phosphate Pathway (Non-oxidative branch): It can be used by the enzyme transketolase, in conjunction with sedoheptulose-7-phosphate, to form fructose-6-phosphate and erythrose-4-phosphate. Alternatively, it can be combined with fructose-6-phosphate by transaldolase to produce sedoheptulose-7-phosphate and erythrose-4-phosphate. These reactions are reversible, and tracing the distribution of the ¹³C label in the sugar phosphates of the PPP and glycolysis provides a quantitative measure of the flux through these reactions.

Applications

  • Quantifying the flux through the non-oxidative PPP: Determine the rate of carbon shuffling between glycolysis and the PPP.

  • Assessing the reversibility of transketolase and transaldolase reactions: Understand the directional flow of metabolites under different cellular conditions.

  • Investigating the metabolic phenotype of cancer cells: Many cancer cells exhibit altered PPP flux to support proliferation and mitigate oxidative stress.[3]

  • Screening for inhibitors of the non-oxidative PPP: Identify compounds that modulate the activity of this pathway for therapeutic purposes.

Experimental Workflow

The following diagram outlines the general workflow for a tracer experiment using DL-Glyceraldehyde-¹³C,d.

G cluster_0 Cell Culture and Preparation cluster_1 Metabolite Extraction cluster_2 Analysis and Data Interpretation A Seed cells and grow to desired confluency B Switch to medium containing DL-Glyceraldehyde-¹³C,d A->B C Incubate for a defined period to allow tracer incorporation B->C D Quench metabolism and extract intracellular metabolites C->D E Analyze extracts by LC-MS/MS or GC-MS D->E F Determine mass isotopomer distributions of key metabolites E->F G Perform metabolic flux analysis F->G

Caption: General experimental workflow for metabolic tracing with DL-Glyceraldehyde-¹³C,d.

Protocols

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Seed the cells of interest (e.g., a cancer cell line) in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow them in their standard culture medium until they reach the desired confluency (typically 70-80%).

  • Medium Preparation: Prepare fresh culture medium. For the labeling experiment, supplement the medium with a known concentration of DL-Glyceraldehyde-¹³C,d. The optimal concentration should be determined empirically but a starting point of 100-500 µM can be used.

  • Tracer Introduction: Remove the standard culture medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and then add the medium containing DL-Glyceraldehyde-¹³C,d.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites and to ensure isotopic steady state is reached for the metabolites of interest. Reaching isotopic steady state in glycolytic and PPP intermediates typically occurs within minutes to a few hours.[4]

Protocol 2: Metabolite Extraction
  • Quenching: At the end of the incubation period, rapidly aspirate the labeling medium.

  • Washing: Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection: Transfer the supernatant, which contains the intracellular metabolites, to a new tube.

  • Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis and Data Interpretation
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for the chosen analytical platform (e.g., 50% acetonitrile for LC-MS).

  • Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to either liquid chromatography (LC) or gas chromatography (GC).

  • Data Acquisition: Acquire data in full scan mode to capture the mass isotopomer distributions of the metabolites of interest.

  • Data Analysis: Identify the peaks corresponding to the metabolites of the PPP and glycolysis (e.g., fructose-6-phosphate, ribose-5-phosphate, sedoheptulose-7-phosphate). Determine the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.).[4]

  • Flux Calculation: Use the mass isotopomer distributions to calculate the relative or absolute metabolic fluxes through the non-oxidative PPP. This often requires computational modeling and software specifically designed for metabolic flux analysis.

Data Presentation

The following tables illustrate the expected labeling patterns in key metabolites of the non-oxidative PPP following the introduction of DL-Glyceraldehyde-¹³C,d (assuming the ¹³C is at position 1).

Table 1: Expected Mass Isotopomer Distribution in Key Metabolites

MetaboliteChemical FormulaExpected Labeling Pattern (from [1-¹³C]Glyceraldehyde)
Glyceraldehyde-3-phosphateC₃H₇O₆PM+1
Fructose-6-phosphateC₆H₁₃O₉PM+1 (via transketolase)
Erythrose-4-phosphateC₄H₉O₇PM+1 (via transketolase)
Ribose-5-phosphateC₅H₁₁O₈PM+1 (via transketolase)
Sedoheptulose-7-phosphateC₇H₁₅O₁₀PM+1 (via transaldolase)

Table 2: Hypothetical Quantitative Flux Data

ConditionFlux through Transketolase (relative units)Flux through Transaldolase (relative units)
Control Cells100 ± 875 ± 6
Drug-Treated Cells45 ± 570 ± 7
Cancer Cell Line A180 ± 15120 ± 10
Cancer Cell Line B150 ± 12110 ± 9

Signaling Pathway and Metabolic Fate

The diagrams below illustrate the entry of DL-Glyceraldehyde-¹³C,d into the central carbon metabolism and its subsequent fate within the non-oxidative Pentose Phosphate Pathway.

G DL-Glyceraldehyde-¹³C,d DL-Glyceraldehyde-¹³C,d Glyceraldehyde-3-P-¹³C Glyceraldehyde-3-P-¹³C DL-Glyceraldehyde-¹³C,d->Glyceraldehyde-3-P-¹³C  Triose kinase Glycolysis Glycolysis Glyceraldehyde-3-P-¹³C->Glycolysis Non-oxidative PPP Non-oxidative PPP Glyceraldehyde-3-P-¹³C->Non-oxidative PPP G G3P Glyceraldehyde-3-P-¹³C E4P Erythrose-4-P G3P->E4P Transaldolase R5P Ribose-5-P G3P->R5P Transketolase F6P_labeled Fructose-6-P-¹³C G3P->F6P_labeled Transketolase G3P->F6P_labeled Transketolase E4P_labeled Erythrose-4-P-¹³C G3P->E4P_labeled Transketolase S7P_labeled Sedoheptulose-7-P-¹³C G3P->S7P_labeled Transaldolase S7P Sedoheptulose-7-P S7P->F6P_labeled Transketolase S7P->E4P_labeled Transketolase F6P Fructose-6-P F6P->E4P Transaldolase F6P->S7P_labeled Transaldolase X5P Xylulose-5-P X5P->R5P Transketolase X5P->F6P_labeled Transketolase R5P_labeled Ribose-5-P-¹³C

References

Measuring Glycolytic Flux with DL-Glyceraldehyde-¹³C,d and Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. The rate of this conversion, known as glycolytic flux, is a critical indicator of cellular metabolic activity and is often altered in various physiological and pathological states, including cancer and metabolic disorders.[1][2][3] Measuring glycolytic flux provides valuable insights into cellular energy metabolism and can be a key tool in drug discovery and development.

Stable isotope tracing, coupled with mass spectrometry, offers a powerful method for quantifying metabolic fluxes.[4][5] While ¹³C-labeled glucose is a commonly used tracer, DL-Glyceraldehyde-¹³C,d provides a unique approach to probe the lower portion of the glycolytic pathway directly. Glyceraldehyde is phosphorylated by triokinase to form glyceraldehyde-3-phosphate (GAP), a central intermediate in glycolysis.[6] By introducing ¹³C and deuterium-labeled glyceraldehyde, researchers can trace the fate of these isotopes through the subsequent enzymatic reactions, enabling the quantification of flux through the payoff phase of glycolysis.

This application note provides a detailed protocol for measuring glycolytic flux in cultured cells using DL-Glyceraldehyde-¹³C,d and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The method is based on introducing DL-Glyceraldehyde-¹³C,d into cell culture medium. The cells will take up the labeled glyceraldehyde, which is then enzymatically converted to labeled glyceraldehyde-3-phosphate. The ¹³C and deuterium labels will be incorporated into downstream metabolites of glycolysis, such as 3-phosphoglycerate, phosphoenolpyruvate, pyruvate, and lactate. By measuring the rate of incorporation and the isotopic enrichment of these metabolites using mass spectrometry, the glycolytic flux can be determined. The use of a deuterated tracer can also provide insights into specific enzymatic mechanisms and hydrogen exchange reactions.

Materials and Reagents

  • DL-Glyceraldehyde-¹³C,d (or other appropriate isotopically labeled glyceraldehyde)

  • Cell culture medium (e.g., DMEM, RPMI-1640), glucose-free

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 60% methanol in water, cooled to -40°C

  • Extraction solvent: 80% methanol in water, cooled to -20°C

  • LC-MS grade water

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • Ammonium carbonate

  • Cell scrapers

  • Centrifuge tubes

  • Liquid nitrogen

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., QqQ or Q-TOF)

Experimental Protocols

Cell Culture and Labeling
  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free cell culture medium with dialyzed FBS and the desired concentration of DL-Glyceraldehyde-¹³C,d. The final concentration of the tracer should be optimized for the specific cell line and experimental conditions, but a starting point of 5-10 mM can be considered.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Time-Course Experiment: Incubate the cells for different durations (e.g., 0, 5, 15, 30, 60 minutes) to monitor the dynamic incorporation of the label into downstream metabolites. A time-course is crucial for accurately determining the flux.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and immediately add ice-cold quenching solution (-40°C) to the culture plate.

  • Cell Lysis and Collection:

    • Place the culture plates on dry ice.

    • Add a sufficient volume of cold (-20°C) extraction solvent (80% methanol) to the quenched cells.

    • Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled centrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.

  • Storage: The dried metabolite pellets can be stored at -80°C until analysis.

Mass Spectrometry Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water, just before LC-MS/MS analysis.

  • LC-MS/MS Method Development:

    • Chromatography: Develop a liquid chromatography method to separate the glycolytic intermediates of interest. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating these polar metabolites.

    • Mass Spectrometry: Optimize the mass spectrometer settings for the detection of the labeled and unlabeled forms of the target metabolites. This includes setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions for a triple quadrupole mass spectrometer, or accurate mass measurements for a high-resolution mass spectrometer.

  • Data Acquisition: Inject the reconstituted samples into the LC-MS/MS system and acquire the data.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopologue Distribution of Glycolytic Metabolites after Labeling with DL-Glyceraldehyde-¹³C,d

MetaboliteTime (min)M+0 (%)M+1 (%)M+2 (%)M+n (%)
3-Phosphoglycerate0100000
585132...
1560355...
30306010...
60107515...
Phosphoenolpyruvate0100000
59091...
1570273...
3040555...
60157015...
Pyruvate0100000
59550...
1580182...
3050455...
60206515...
Lactate0100000
59640...
1585141...
3060355...
60306010...

Note: This table presents hypothetical data for illustrative purposes. M+n represents the fraction of the metabolite pool containing 'n' isotopic labels from the tracer.

Table 2: Calculated Glycolytic Flux under Different Conditions

ConditionGlycolytic Flux (nmol/min/10⁶ cells)Standard Deviation
Control15.21.8
Drug Treatment A8.51.1
Drug Treatment B22.12.5
Genetic Knockdown X5.30.9

Note: This table illustrates how the calculated flux data can be presented for comparison across different experimental groups.

Visualizations

Glycolytic Pathway with DL-Glyceraldehyde Entry Point

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Tracer DL-Glyceraldehyde-¹³C,d Tracer->GAP Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed and grow cells B Prepare labeling medium with DL-Glyceraldehyde-¹³C,d A->B C Incubate for time-course B->C D Quench metabolism C->D E Extract metabolites D->E F Dry metabolite extract E->F G Reconstitute samples F->G H LC-MS/MS analysis G->H I Data processing and flux calculation H->I

References

Application Notes: Parallel Isotope Labeling with ¹³C-Glucose and DL-Glyceraldehyde-¹³C,d for High-Resolution Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] By introducing isotopically labeled substrates (tracers) into a biological system, researchers can track the flow of atoms through metabolic networks. While single-tracer experiments are informative, parallel labeling experiments (PLE), where cells are cultured under identical conditions with different isotopic tracers in parallel, offer significantly improved precision and the ability to resolve complex and overlapping pathways.[2]

This document details an experimental design using two complementary tracers: uniformly labeled ¹³C-glucose ([U-¹³C]-glucose) and DL-Glyceraldehyde-¹³C,d. This parallel approach provides a comprehensive and high-resolution map of central carbon metabolism.

  • [U-¹³C]-Glucose: This tracer provides a global overview of glucose metabolism. The ¹³C labels are incorporated at the beginning of glycolysis and can be tracked through the Pentose Phosphate Pathway (PPP), the Tricarboxylic Acid (TCA) cycle, and biosynthetic pathways (e.g., amino acid and nucleotide synthesis).[3][4]

  • DL-Glyceraldehyde-¹³C,d: This tracer offers a focused interrogation of the lower part of glycolysis and its branch points. Glyceraldehyde is phosphorylated by triokinase to form glyceraldehyde-3-phosphate (G3P), a key intermediate in central metabolism.[1][4] By bypassing the upper steps of glycolysis, this tracer provides distinct labeling patterns in G3P and downstream metabolites, helping to precisely determine the flux through pathways such as the PPP and the TCA cycle.[5][6] The dual labeling with Carbon-13 (¹³C) and Deuterium (d) allows for simultaneous tracing of the carbon backbone and hydrogen atoms, which can provide insights into redox metabolism (NAD/NADH and NADP/NADPH) for more advanced studies.[7][8]

This combined strategy is particularly useful for researchers in oncology, metabolic disorders, and drug development seeking to understand how cellular metabolism is rewired in disease or in response to therapeutic intervention.

Visualized Pathways and Workflows

Metabolic Pathway Diagram

Caption: Entry points of ¹³C-Glucose and ¹³C-Glyceraldehyde into central metabolism.

Experimental Workflow Diagram

cluster_prep Phase 1: Cell Culture & Labeling cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A1 Seed cells in parallel culture plates A2 Grow cells to desired confluency A1->A2 A3 Culture 1: Switch to [U-13C]-Glucose medium A2->A3 A4 Culture 2: Switch to DL-Glyceraldehyde-13C,d medium A2->A4 B1 Incubate for isotopic steady state A3->B1 A4->B1 B2 Quench metabolism (e.g., cold methanol) B1->B2 B3 Harvest cells (scraping) B2->B3 C1 Extract polar metabolites B3->C1 C2 LC-MS/MS Analysis C1->C2 C3 Quantify Mass Isotopologue Distributions (MIDs) C2->C3 D1 Correct for natural isotope abundance C3->D1 D2 Metabolic Flux Analysis (MFA) (e.g., INCA, Metran) D1->D2 D3 Calculate and compare flux maps D2->D3

Caption: Workflow for parallel labeling from cell culture to metabolic flux analysis.

Metabolism-Signaling Crosstalk Diagram

cluster_metabolism Metabolic State cluster_signaling Signaling Outcomes G3P Glyceraldehyde-3-P (G3P) Pool Size ATP ATP Production (Glycolysis) G3P->ATP NADPH NADPH Production (Pentose Phosphate Pathway) G3P->NADPH GAPDH_c Cytosolic GAPDH (Glycolytic Function) G3P->GAPDH_c Substrate Apoptosis Apoptosis Initiation ATP->Apoptosis Inhibits NADPH->Apoptosis Inhibits (via antioxidant defense) GAPDH_n Nuclear GAPDH (Non-Glycolytic Function) GAPDH_c->GAPDH_n Nuclear Translocation (e.g., under oxidative stress) Transcription Gene Transcription GAPDH_n->Transcription Modulates GAPDH_n->Apoptosis Promotes via Siah1 binding

Caption: Crosstalk between G3P metabolism and GAPDH-mediated signaling pathways.

Experimental Protocols

Protocol 1: Cell Culture and Parallel Labeling

This protocol is designed for adherent mammalian cells. Modifications may be required for suspension cultures.

Materials:

  • Base medium deficient in glucose (e.g., DMEM, RPMI 1640)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose and amino acids

  • [U-¹³C]-Glucose (99% enrichment)

  • DL-Glyceraldehyde-¹³C,d (99% ¹³C, 98% D enrichment)

  • Penicillin-Streptomycin solution

  • 6-well or 10 cm culture plates

Procedure:

  • Cell Seeding: Seed cells in two sets of plates (one for each tracer condition) at a density that will result in ~80% confluency at the time of harvest. Ensure enough replicate wells for statistical analysis (n=3-6 per condition).

  • Cell Growth: Culture cells in standard glucose-containing medium until they reach ~60-70% confluency. This ensures cells are in a stable metabolic state before labeling.

  • Preparation of Labeling Media:

    • Medium A ([U-¹³C]-Glucose): Prepare the base medium supplemented with 10% dFBS, 1% Pen-Strep, and the desired concentration of [U-¹³C]-Glucose (e.g., 25 mM).

    • Medium B (DL-Glyceraldehyde-¹³C,d): Prepare the base medium supplemented with 10% dFBS, 1% Pen-Strep, and the desired concentration of DL-Glyceraldehyde-¹³C,d (e.g., 10 mM). This medium should remain glucose-free.

  • Labeling Initiation:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • For the first set of plates, add pre-warmed Medium A.

    • For the second set of plates, add pre-warmed Medium B.

  • Incubation: Return the plates to the incubator (37°C, 5% CO₂) and incubate for a duration sufficient to reach isotopic steady state. This time varies by cell line and pathway; typically, 6-24 hours is adequate for central carbon metabolism.[9] A time-course experiment (e.g., 0, 1, 4, 8, 16 hours) is recommended to determine the optimal labeling time for a new experimental system.

Protocol 2: Metabolite Extraction

This protocol uses a rapid cold solvent extraction method to quench metabolism and extract polar metabolites.

Materials:

  • Ice-cold 80% Methanol (HPLC-grade) in water, stored at -80°C.

  • Ice-cold PBS.

  • Cell scrapers.

  • Microcentrifuge tubes.

  • Centrifuge capable of 4°C and >15,000 x g.

  • Liquid nitrogen or dry ice bath.

Procedure:

  • Quenching: Remove plates one at a time from the incubator. Immediately aspirate the labeling medium.

  • Washing: Place the plate on a bed of dry ice and quickly wash the cell monolayer with 2 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.

  • Metabolism Arrest and Lysis: Add 1 mL of -80°C 80% methanol to the plate. The cold solvent will instantly quench metabolic activity and lyse the cells.

  • Harvesting: Place the plate back on dry ice for 5 minutes. Use a cell scraper to scrape the frozen cell lysate into the methanol.

  • Collection: Pipette the cell lysate suspension into a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled microcentrifuge tube. Avoid disturbing the pellet.

  • Storage: Store the metabolite extracts at -80°C until analysis. For long-term storage, samples can be dried down under a stream of nitrogen and stored at -80°C.

Protocol 3: LC-MS/MS Analysis and Data Processing

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a liquid chromatography system (e.g., Vanquish UHPLC).

LC Method (Example for HILIC chromatography):

  • Column: Waters XBridge BEH Amide XP Column (or similar HILIC column)

  • Mobile Phase A: 95% Water, 5% Acetonitrile, 20 mM Ammonium Acetate, pH 9.0

  • Mobile Phase B: 100% Acetonitrile

  • Gradient: A time-gradient from high organic (e.g., 85% B) to high aqueous to elute polar metabolites.

  • Flow Rate: 200-400 µL/min

  • Column Temperature: 25-40°C

MS Method:

  • Ionization Mode: Negative ESI (for most central carbon metabolites)

  • Scan Type: Full scan followed by data-dependent MS2 (dd-MS2) or targeted SIM.

  • Full Scan Resolution: >70,000

  • Scan Range: m/z 70-1000

  • Data Analysis:

    • Use software (e.g., Xcalibur, El-Maven, MAVEN) to identify metabolite peaks based on accurate mass and retention time.

    • Extract the ion chromatograms for all possible isotopologues of a given metabolite (e.g., for pyruvate with 3 carbons: M+0, M+1, M+2, M+3).

    • Integrate the peak areas for each isotopologue.

    • Correct the raw peak areas for the natural abundance of ¹³C and other isotopes.

    • The resulting fractional abundances are the Mass Isotopologue Distributions (MIDs).

Data Presentation

Quantitative data from parallel labeling experiments are typically presented in two formats: the raw MIDs for key metabolites and the final calculated metabolic fluxes.

Table 1: Example Mass Isotopologue Distribution (MID) for Pyruvate

This table shows the hypothetical fractional abundance of each pyruvate isotopologue after labeling. Note the distinct patterns: ¹³C-glucose produces predominantly M+3 pyruvate, while ¹³C-glyceraldehyde produces M+1 pyruvate (assuming the label is on carbon-1).

IsotopologueNatural Abundance (Unlabeled Control)Condition A: [U-¹³C]-Glucose LabelingCondition B: [1-¹³C]-Glyceraldehyde Labeling
M+0 ~96.7%5.2%35.8%
M+1 ~3.1%4.5%60.1%
M+2 ~0.2%8.3%3.5%
M+3 <0.01%82.0%0.6%
Table 2: Example Calculated Metabolic Fluxes

This table summarizes the final output of an MFA software package. Fluxes are often normalized to the primary carbon source uptake rate (here, normalized to 100 for glucose uptake). The two conditions provide complementary information to constrain the model and improve the precision of the calculated fluxes.

Metabolic Flux (Normalized Rate)Condition A: [U-¹³C]-GlucoseCondition B: [DL-Glyceraldehyde-¹³C,d]Combined Model (Integrated Fluxes)
Glucose Uptake 100 ± 5.0N/A (not supplied)100 ± 3.1
Lactate Secretion 85.2 ± 4.175.1 ± 6.282.5 ± 2.5
Glycolysis (G6P -> G3P) 88.1 ± 6.5N/A (bypassed)87.5 ± 4.0
Pentose Phosphate Pathway (ox-PPP) 9.8 ± 2.115.3 ± 1.811.2 ± 1.1
Pyruvate Dehydrogenase (PDH) 12.5 ± 1.511.9 ± 1.312.2 ± 0.8
Pyruvate Carboxylase (PC) 5.1 ± 0.94.8 ± 0.85.0 ± 0.5
TCA Cycle (Citrate Synthase) 17.6 ± 2.016.7 ± 1.917.2 ± 1.0

Values are hypothetical and presented as mean ± 95% confidence interval. N/A: Not Applicable or not directly measurable with the given tracer.

References

Application Notes and Protocols for GC-MS Analysis of DL-Glyceraldehyde-¹³C,d Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed derivatization protocols for the gas chromatography-mass spectrometry (GC-MS) analysis of DL-Glyceraldehyde-¹³C,d labeled metabolites. The following methods are designed to enhance the volatility and thermal stability of the analyte, enabling robust and sensitive quantification.

Introduction

DL-Glyceraldehyde, a key intermediate in carbohydrate metabolism, is a small, polar molecule that is not directly amenable to GC-MS analysis due to its low volatility. Chemical derivatization is a necessary step to convert glyceraldehyde into a more volatile and thermally stable compound. This document outlines two effective two-step derivatization methods: Methoximation-Silylation and Oximation-Silylation. These protocols are applicable to DL-Glyceraldehyde-¹³C,d labeled metabolites, with the stable isotope labels providing a valuable tool for tracer-based metabolic flux analysis.

The primary goals of these derivatization procedures are to:

  • Protect the aldehyde functional group from isomerization and degradation.

  • Reduce the polarity of the hydroxyl groups.

  • Increase the overall volatility of the molecule for gas chromatography.

Method 1: Methoximation-Trimethylsilylation (MeOx-TMS)

This is the most common and robust method for the derivatization of small, polar metabolites containing carbonyl and hydroxyl groups. The methoximation step converts the aldehyde group into a more stable methoxime derivative, preventing the formation of multiple isomers. The subsequent silylation step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, significantly increasing the volatility of the molecule.

Experimental Protocol

1. Materials and Reagents:

  • DL-Glyceraldehyde-¹³C,d standard or dried biological extract

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • GC-MS grade solvent (e.g., hexane or ethyl acetate)

  • Heating block or incubator

  • GC vials with inserts

  • Vortex mixer

  • Centrifuge

2. Sample Preparation:

  • Ensure the sample containing DL-Glyceraldehyde-¹³C,d is completely dry. Lyophilization (freeze-drying) is highly recommended to remove all traces of water, which can interfere with the silylation reaction.

3. Methoximation:

  • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a GC vial.

  • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

  • Incubate the mixture at 37°C for 90 minutes with occasional vortexing.[1]

4. Silylation:

  • After the methoximation step, add 80 µL of MSTFA (with 1% TMCS) to the reaction mixture.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 37°C for 30 minutes.[1]

  • After incubation, allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

Workflow Diagram

MeOx_TMS_Workflow cluster_prep Sample Preparation cluster_methoximation Methoximation cluster_silylation Silylation cluster_analysis Analysis Start Dried Sample (DL-Glyceraldehyde-¹³C,d) Add_MeOx Add Methoxyamine HCl in Pyridine Start->Add_MeOx Step 1 Incubate_MeOx Incubate (37°C, 90 min) Add_MeOx->Incubate_MeOx Step 2 Add_MSTFA Add MSTFA (+1% TMCS) Incubate_MeOx->Add_MSTFA Step 3 Incubate_TMS Incubate (37°C, 30 min) Add_MSTFA->Incubate_TMS Step 4 GCMS GC-MS Analysis Incubate_TMS->GCMS Step 5

Workflow for Methoximation-Silylation (MeOx-TMS) Derivatization.

Method 2: Oximation-Trimethylsilylation (PFBHA-TMS)

This method provides an alternative to methoximation, using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for the oximation step. PFBHA is a highly reactive agent that forms stable oxime derivatives with carbonyl compounds. The subsequent silylation with BSTFA or MSTFA renders the molecule suitable for GC-MS analysis. This method can offer enhanced sensitivity for certain applications.

Experimental Protocol

1. Materials and Reagents:

  • DL-Glyceraldehyde-¹³C,d standard or dried biological extract

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or MSTFA with 1% TMCS

  • GC-MS grade solvent (e.g., ethyl acetate)

  • Heating block or incubator

  • GC vials with inserts

  • Vortex mixer

  • Centrifuge

2. Sample Preparation:

  • Ensure the sample containing DL-Glyceraldehyde-¹³C,d is completely dry (lyophilization is recommended).

3. Oximation:

  • Prepare a 10 mg/mL solution of PFBHA in anhydrous pyridine.

  • Add 50 µL of the PFBHA solution to the dried sample in a GC vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 70°C for 20 minutes.

4. Silylation:

  • Cool the vial to room temperature.

  • Add 80 µL of BSTFA (with 1% TMCS) or MSTFA (with 1% TMCS) to the reaction mixture.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 30 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

Workflow Diagram

PFBHA_TMS_Workflow cluster_prep Sample Preparation cluster_oximation Oximation cluster_silylation Silylation cluster_analysis Analysis Start Dried Sample (DL-Glyceraldehyde-¹³C,d) Add_PFBHA Add PFBHA in Pyridine Start->Add_PFBHA Step 1 Incubate_PFBHA Incubate (70°C, 20 min) Add_PFBHA->Incubate_PFBHA Step 2 Add_BSTFA Add BSTFA/MSTFA (+1% TMCS) Incubate_PFBHA->Add_BSTFA Step 3 Incubate_TMS Incubate (60°C, 30 min) Add_BSTFA->Incubate_TMS Step 4 GCMS GC-MS Analysis Incubate_TMS->GCMS Step 5

Workflow for Oximation-Silylation (PFBHA-TMS) Derivatization.

Quantitative Data and Performance

The following tables summarize typical performance characteristics for the GC-MS analysis of derivatized small polar metabolites. While specific data for DL-Glyceraldehyde-¹³C,d is not extensively published, the performance for similar small sugars and aldehydes is expected to be comparable.

Table 1: GC-MS Method Parameters for Derivatized Glyceraldehyde Analysis

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Injection Mode Splitless or Split (e.g., 10:1)
Injector Temperature 250 - 280 °C
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
Oven Program Initial 70°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min
MS Transfer Line 280 - 300 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50 - 600

Table 2: Performance Characteristics of Derivatization Methods for Similar Analytes

ParameterMethoximation-Silylation (MeOx-TMS)Oximation-Silylation (PFBHA-TMS)Reference
Limit of Detection (LOD) 0.1 - 1 µM0.01 - 0.5 µM[2]
Limit of Quantification (LOQ) 0.5 - 5 µM0.05 - 2 µM[2]
Linearity (R²) > 0.99> 0.99[3]
Precision (RSD%) < 15%< 15%[3]
Recovery 85 - 115%90 - 110%[4]

Note: The performance characteristics are based on published data for similar small polar analytes and may vary depending on the specific matrix and instrumentation.

Concluding Remarks

The choice of derivatization method will depend on the specific requirements of the analysis, such as the desired sensitivity and the nature of the sample matrix. The MeOx-TMS method is a well-established and reliable technique for the routine analysis of glyceraldehyde and other small metabolites. The PFBHA-TMS method may offer advantages in terms of sensitivity for trace-level analysis. For both methods, careful attention to anhydrous conditions is critical for successful and reproducible derivatization. It is recommended to validate the chosen method for the specific application and matrix to ensure accurate and precise quantification of DL-Glyceraldehyde-¹³C,d labeled metabolites.

References

Application Notes and Protocols: Unraveling Non-Canonical Metabolic Pathways with DL-Glyceraldehyde-13C,d

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Glyceraldehyde, a three-carbon aldose, is a key intermediate in central carbon metabolism. While its role in glycolysis is well-established, recent studies have highlighted the significance of its non-canonical metabolic fates and its impact on cellular signaling. The use of isotopically labeled DL-Glyceraldehyde, specifically DL-Glyceraldehyde-13C,d, provides a powerful tool for tracing the flux of this metabolite through these alternative pathways. This allows researchers to dissect complex metabolic networks, identify novel enzymatic activities, and understand the intricate connections between metabolism and cellular processes like proliferation, oxidative stress, and nucleotide biosynthesis.

These application notes provide an overview of the utility of this compound in studying non-canonical metabolic pathways, with a focus on its application in cancer metabolism research. Detailed protocols for isotope tracing experiments and data analysis are provided to guide researchers in utilizing this tool for their specific research questions.

Applications of this compound

The primary application of this compound lies in metabolic flux analysis, enabling the quantitative tracking of its carbon and hydrogen atoms as they are incorporated into downstream metabolites. This approach is particularly valuable for elucidating non-canonical pathways that diverge from glycolysis.

1. Probing Glycolytic Inhibition and Bypass Pathways:

DL-Glyceraldehyde can act as a competitive inhibitor of glycolytic enzymes, leading to the accumulation of upper glycolytic intermediates and a reduction in downstream metabolites. By tracing the fate of 13C and deuterium from this compound, researchers can identify and quantify the activity of bypass pathways that cells may utilize to circumvent this inhibition.

2. Investigating the Serine Biosynthesis Pathway:

A key non-canonical fate of glycolytic intermediates is their diversion into the serine biosynthesis pathway. 3-phosphoglycerate, a downstream product of glyceraldehyde-3-phosphate, is the entry point into this pathway, which is crucial for nucleotide synthesis, folate metabolism, and redox balance. Tracing studies with this compound can quantify the flux of carbon into serine and its downstream metabolites, providing insights into the regulation of one-carbon metabolism.

3. Elucidating the Crosstalk with the Pentose Phosphate Pathway (PPP):

The pentose phosphate pathway is another critical branch from glycolysis, responsible for producing NADPH and precursors for nucleotide biosynthesis. Isotopic labeling with this compound can help to understand the intricate balance and interplay between glycolysis and the PPP under various physiological and pathological conditions.

4. Uncovering Novel Metabolic Transformations:

The use of stable isotope tracers can lead to the discovery of unexpected metabolic conversions. By tracking the labeled atoms from this compound, researchers may identify novel metabolites and enzymatic reactions that are not part of the canonical metabolic charts.

Data Presentation

The following tables summarize hypothetical quantitative data from a study investigating the effects of L-Glyceraldehyde on the metabolism of IMR-32 neuroblastoma cells, based on findings from published research.[1][2][3][4][5] This data illustrates the type of quantitative information that can be obtained using isotopic labeling with glyceraldehyde.

Table 1: Relative Abundance of Intracellular Metabolites in IMR-32 Cells Treated with L-Glyceraldehyde (1 mM for 1 hour)

MetaboliteFold Change vs. Controlp-value
Glyceric acid15.2< 0.01
3-Phosphoglycerate0.6< 0.05
Lactate0.4< 0.01
Pyruvate0.5< 0.01
Ribose-5-phosphate0.7< 0.05
Sedoheptulose-7-phosphate0.6< 0.05

Table 2: 13C-Labeling of Metabolites in IMR-32 Cells after 10-minute pulse with U-13C-Glucose following 1-hour L-Glyceraldehyde Treatment

MetaboliteLabeled 13C Quantity (Fold Change vs. Control)p-value
3-Phosphoglycerate0.5< 0.05
Lactate0.3< 0.01
Pyruvate0.4< 0.01
Glycerol-3-phosphate0.4< 0.05

Experimental Protocols

Protocol 1: Stable Isotope Tracing with this compound in Adherent Cell Culture

Objective: To determine the metabolic fate of this compound in cultured cells.

Materials:

  • Adherent cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (or L-Glyceraldehyde-13C as a proxy based on available literature)

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge

  • LC-MS/MS or GC-MS system

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO2.

  • Tracer Introduction:

    • Aspirate the culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add fresh, pre-warmed culture medium containing the desired concentration of this compound (e.g., 1 mM). A control group with unlabeled DL-Glyceraldehyde should be included.

    • Incubate for the desired time points (e.g., 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Place the 6-well plates on ice.

    • Aspirate the medium and quickly wash the cells with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes for 1 minute.

    • Incubate at -80°C for 15 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the metabolite extracts under a stream of nitrogen or using a speed vacuum.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS or GC-MS analysis.

    • Analyze the samples to identify and quantify the 13C and deuterium-labeled metabolites.

  • Data Analysis:

    • Correct the raw data for natural isotope abundance.

    • Calculate the fractional enrichment of each metabolite.

    • Perform statistical analysis to identify significant changes in metabolite levels and labeling patterns between control and treated groups.

Protocol 2: Pulsed Stable Isotope-Resolved Metabolomics (pSIRM) with U-13C-Glucose following DL-Glyceraldehyde Treatment

Objective: To assess the impact of DL-Glyceraldehyde on the flux of glucose through central carbon metabolism.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Glucose-free culture medium

  • U-13C-Glucose

  • DL-Glyceraldehyde

  • Other materials as listed in Protocol 1

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells as described in Protocol 1.

    • Treat the cells with the desired concentration of unlabeled DL-Glyceraldehyde for a specific duration (e.g., 1 hour).

  • Isotope Pulse Labeling:

    • During the last 10 minutes of the DL-Glyceraldehyde treatment, aspirate the medium.

    • Quickly wash the cells with glucose-free medium.

    • Add pre-warmed glucose-free medium supplemented with U-13C-Glucose (e.g., 10 mM).

    • Incubate for 10 minutes.

  • Metabolite Extraction and Analysis:

    • Follow the metabolite extraction and sample analysis steps as described in Protocol 1.

  • Data Analysis:

    • Analyze the mass isotopomer distributions of key metabolites in glycolysis, the pentose phosphate pathway, and the TCA cycle.

    • Calculate the 13C enrichment to determine the relative flux of glucose through these pathways.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Isotopic Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_seeding Seed Adherent Cells overnight_culture Overnight Incubation cell_seeding->overnight_culture add_tracer Add this compound overnight_culture->add_tracer incubation Time-course Incubation add_tracer->incubation wash_cells Wash with Cold PBS incubation->wash_cells add_methanol Add 80% Methanol wash_cells->add_methanol scrape_cells Scrape and Collect Lysate add_methanol->scrape_cells centrifuge Centrifuge and Collect Supernatant scrape_cells->centrifuge ms_analysis LC-MS/MS or GC-MS Analysis centrifuge->ms_analysis data_processing Data Processing and Analysis ms_analysis->data_processing

Caption: Experimental workflow for stable isotope tracing.

Caption: Tracing this compound in metabolic pathways.

References

Troubleshooting & Optimization

Identifying and minimizing the impact of DL-Glyceraldehyde-13C,d degradation products in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DL-Glyceraldehyde-13C,d. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing the impact of its degradation products in experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a stable isotope-labeled form of glyceraldehyde, a simple sugar that is a key intermediate in carbohydrate metabolism. The labeling with Carbon-13 (¹³C) and Deuterium (d) allows it to be used as a tracer in metabolic studies, particularly in mass spectrometry-based analyses to track the fate of glyceraldehyde in various biochemical pathways.[1]

Q2: What are the primary degradation products of this compound I should be aware of?

Under experimental conditions, particularly in aqueous solutions, DL-Glyceraldehyde is susceptible to degradation. Studies under simulated hydrothermal conditions (high temperature and acidic pH) have identified the following major degradation products:

  • Formaldehyde

  • Acetaldehyde

  • Glyoxal

  • Pyruvaldehyde

While the degradation kinetics will vary with experimental conditions, the formation of these smaller aldehydes is a key concern.

Q3: How stable is this compound in common experimental buffers and conditions?

Q4: Will the isotopic labels (¹³C and Deuterium) affect the stability and degradation of the molecule?

The presence of stable isotopes can lead to a kinetic isotope effect (KIE), where the heavier isotopes can cause a slight decrease in the rate of chemical reactions, including degradation.[4][5] For this compound, the C-D and ¹³C-C bonds are stronger than their C-H and ¹²C-C counterparts, which may result in a slightly slower degradation rate compared to the unlabeled compound. However, for most applications, this effect is expected to be small and may not significantly alter the degradation profile. It is more critical to be aware of the potential for isotopic exchange of the deuterium atom, especially under certain pH conditions, although this is less likely for C-D bonds compared to O-D or N-D bonds.

Troubleshooting Guide

Problem 1: I see unexpected peaks in my chromatogram (HPLC/GC) or mass spectrum that do not correspond to my analyte.

  • Possible Cause: Degradation of this compound.

  • Solution:

    • Analyze a fresh vs. aged sample: Prepare a fresh solution of this compound and analyze it immediately. Then, analyze a sample of the same solution that has been stored under your typical experimental conditions (e.g., in buffer at 37°C) for a few hours. A comparison of the chromatograms or mass spectra should reveal peaks that appear or increase in intensity over time, which are likely degradation products.

    • Analyze standards of expected degradation products: If available, inject standards of formaldehyde, acetaldehyde, glyoxal, and pyruvaldehyde (after appropriate derivatization for GC-MS) to confirm the identity of the unknown peaks by comparing retention times and mass spectra.

    • Minimize degradation: Prepare solutions fresh before each experiment. If solutions must be stored, keep them at low temperatures (-20°C or -80°C) and minimize the time they are kept at room temperature or elevated experimental temperatures.

Problem 2: The signal intensity of my this compound is decreasing over the course of my experiment.

  • Possible Cause 1: Degradation of the analyte.

  • Solution: As with Problem 1, take steps to minimize degradation by preparing fresh solutions and keeping them cold. If the experiment requires prolonged incubation at higher temperatures, consider performing a time-course analysis to quantify the rate of degradation under your specific conditions. This data can then be used to correct your final results.

  • Possible Cause 2: Adsorption to labware.

  • Solution: Use low-adsorption vials and pipette tips, especially when working with low concentrations of the analyte.

  • Possible Cause 3: Inconsistent sample preparation or injection volume.

  • Solution: Ensure that your sample preparation is consistent across all samples. Use an autosampler for injections to ensure reproducibility. The use of an internal standard (a different isotopically labeled molecule with similar chemical properties) can help to correct for variations in sample handling and injection.

Problem 3: I am having difficulty quantifying the degradation products due to their volatility and reactivity.

  • Possible Cause: Small aldehydes like formaldehyde and acetaldehyde are volatile, and all aldehydes are reactive, making them challenging to analyze directly.

  • Solution: Derivatization is often necessary for the robust analysis of these compounds, especially for GC-MS.

    • For HPLC-UV: Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common and reliable method. The resulting DNPH-hydrazones are stable and have strong UV absorbance, allowing for sensitive detection.[6][7][8]

    • For GC-MS: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used method. The resulting oximes are volatile and provide good chromatographic separation and mass spectral fragmentation patterns.[9][10][11]

Experimental Protocols

Protocol 1: Identification and Quantification of Degradation Products by HPLC-UV following DNPH Derivatization

This protocol is adapted from standard methods for aldehyde analysis.[6][7][8]

1. Reagents and Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Hydrochloric acid (HCl)

  • Standards for formaldehyde-DNPH, acetaldehyde-DNPH, glyoxal-bis-DNPH, and pyruvaldehyde-bis-DNPH.

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) at a known concentration.

  • Incubate the solution under your experimental conditions (e.g., in PBS at 37°C) for a defined period.

  • Prepare a DNPH derivatizing solution: Dissolve DNPH in acetonitrile with a small amount of concentrated HCl as a catalyst.

  • To a known volume of your incubated sample, add an excess of the DNPH solution.

  • Allow the reaction to proceed in the dark at room temperature for at least 1 hour.

  • Filter the derivatized sample through a 0.22 µm syringe filter before HPLC analysis.

3. HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and increase the percentage of B over time to elute the more hydrophobic derivatives. A typical gradient might be from 40% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

4. Quantification:

  • Prepare a calibration curve using the DNPH-derivatized standards of formaldehyde, acetaldehyde, glyoxal, and pyruvaldehyde.

  • Integrate the peak areas of the corresponding degradation products in your sample chromatogram and quantify their concentrations using the calibration curve.

Protocol 2: Identification and Quantification of Degradation Products by GC-MS following PFBHA Derivatization

This protocol is based on established methods for the analysis of volatile aldehydes.[9][10][11]

1. Reagents and Materials:

  • This compound

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Heptane or Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Standards for formaldehyde, acetaldehyde, glyoxal, and pyruvaldehyde.

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

2. Sample Preparation and Derivatization:

  • Incubate a solution of this compound under your experimental conditions.

  • Prepare an aqueous solution of PFBHA.

  • To a known volume of your sample in a headspace vial, add the PFBHA solution.

  • Heat the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for derivatization.

  • After cooling, perform a liquid-liquid extraction of the derivatives into a small volume of heptane or hexane.

  • Dry the organic extract over anhydrous sodium sulfate.

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to separate the derivatives. A typical ramp rate is 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230°C

  • Mass Spectrometer Mode: Scan mode for identification of unknown peaks and Selected Ion Monitoring (SIM) mode for quantification of known degradation products.

4. Quantification:

  • Prepare calibration standards by derivatizing known concentrations of formaldehyde, acetaldehyde, glyoxal, and pyruvaldehyde.

  • Generate a calibration curve by plotting the peak area of a characteristic ion for each derivative against its concentration.

  • Quantify the degradation products in your sample using the calibration curve.

Data Presentation

Table 1: Summary of Potential this compound Degradation Products and Analytical Considerations

Degradation ProductChemical FormulaMolecular Weight ( g/mol )Common Derivatization ReagentAnalytical Technique
FormaldehydeCH₂O30.03DNPH, PFBHAHPLC-UV, GC-MS
AcetaldehydeC₂H₄O44.05DNPH, PFBHAHPLC-UV, GC-MS
GlyoxalC₂H₂O₂58.04DNPH, PFBHAHPLC-UV, GC-MS
PyruvaldehydeC₃H₄O₂72.06DNPH, PFBHAHPLC-UV, GC-MS

Visualization of Impact in Biological Experiments

The degradation of this compound can have a significant impact on biological experiments, primarily through two mechanisms: the direct reactivity of the aldehyde degradation products with biomolecules and the formation of Advanced Glycation End-products (AGEs).

Experimental Workflow for Identifying Degradation Products

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification start This compound Solution incubate Incubate under Experimental Conditions start->incubate derivatize Derivatization (e.g., DNPH or PFBHA) incubate->derivatize Aged Sample analysis HPLC-UV or GC-MS Analysis derivatize->analysis quantify Quantify Degradation Products in Sample analysis->quantify standards Prepare Standards of Degradation Products calibrate Generate Calibration Curve standards->calibrate calibrate->quantify

Caption: Workflow for the identification and quantification of this compound degradation products.

Signaling Pathway: Impact of Glyceraldehyde and its Degradation Products

Glyceraldehyde and its degradation products are highly reactive and can lead to the formation of Advanced Glycation End-products (AGEs), which are implicated in various cellular stress and disease pathways. Additionally, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), the enzyme that metabolizes the phosphorylated form of glyceraldehyde, has numerous "moonlighting" functions beyond glycolysis and is involved in processes like apoptosis.

signaling_pathway cluster_glycolysis Glycolysis cluster_degradation Degradation cluster_age AGE Formation cluster_cellular_effects Cellular Effects glucose Glucose g3p Glyceraldehyde-3-Phosphate glucose->g3p pyruvate Pyruvate g3p->pyruvate gapdh GAPDH g3p->gapdh Substrate glyceraldehyde This compound (and its degradation products) glyceraldehyde->g3p Phosphorylation ages Advanced Glycation End-products (AGEs) glyceraldehyde->ages proteins Proteins / Lipids proteins->ages stress Oxidative Stress & Inflammation ages->stress apoptosis Apoptosis gapdh->apoptosis Nuclear Translocation

Caption: Impact of glyceraldehyde degradation on cellular pathways, including AGE formation and apoptosis.

This technical support center provides a starting point for addressing issues related to the degradation of this compound. Due to the inherent instability of glyceraldehyde, careful experimental design and analytical rigor are crucial for obtaining accurate and reproducible results.

References

Optimizing the concentration of DL-Glyceraldehyde-13C,d for effective labeling without cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using DL-Glyceraldehyde-¹³C,d for effective metabolic labeling while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

???+ question "What is DL-Glyceraldehyde-¹³C,d and what is its primary application?"

???+ question "What is a recommended starting concentration for cell labeling experiments?"

???+ question "How can I determine the cytotoxicity of DL-Glyceraldehyde-¹³C,d in my cell line?"

???+ question "What is the expected impact of glyceraldehyde on cellular metabolism?"

???+ question "How long should I incubate my cells with DL-Glyceraldehyde-¹³C,d for effective labeling?"

???+ question "How can I quantify the efficiency of ¹³C labeling?"

Troubleshooting Guides

Problem: High Cell Death or Low Cell Viability After Incubation
Potential Cause Suggested Solution
Concentration of DL-Glyceraldehyde-¹³C,d is too high. Perform a dose-response curve to determine the IC50 value for your cell line. Start with a lower concentration (e.g., 0.1 mM) and titrate up to find the highest concentration that does not significantly impact cell viability.
Prolonged incubation time. Reduce the incubation time. For some cell lines, even non-toxic concentrations can become cytotoxic over longer periods.
Induction of oxidative stress. Consider co-treatment with an antioxidant, such as N-acetylcysteine (NAC), to mitigate oxidative stress-induced cytotoxicity.[1]
Inhibition of essential metabolic pathways. Ensure the cell culture medium is supplemented with necessary nutrients that might be depleted due to metabolic inhibition.
Problem: Low or No Incorporation of the ¹³C Label
Potential Cause Suggested Solution
Insufficient incubation time. Increase the incubation time to allow for the label to be incorporated into the metabolites of interest. Remember that different pathways have different labeling kinetics.
Low concentration of the tracer. Increase the concentration of DL-Glyceraldehyde-¹³C,d, being mindful of its cytotoxic effects.
Metabolic pathway is not active in the chosen cell line or conditions. Confirm the activity of the target metabolic pathway in your experimental model through other means, such as western blotting for key enzymes or measuring metabolite concentrations.
Issues with analytical methods. Ensure your mass spectrometry or NMR methods are optimized for the detection of the labeled metabolites. This includes proper sample preparation and instrument settings.

Quantitative Data Summary

Compound Cell Line(s) Concentration/IC50 Time Reference
L-GlyceraldehydeNeuroblastoma Cell LinesIC50: 262–1005 µM24 hours[2]
DL-GlyceraldehydeRat Sarcoma1 mM (inhibited glycolysis)Not specified[3]
L-GlyceraldehydeNeuroblastoma & Fibroblast0.5 - 2.0 mM (working concentration)Not specified[2][4]
GlyceraldehydePancreatic Ductal Cells2 mM and 4 mM (showed cytotoxicity)48 hours[5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of DL-Glyceraldehyde-¹³C,d
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of DL-Glyceraldehyde-¹³C,d: Prepare a stock solution of DL-Glyceraldehyde-¹³C,d in a suitable solvent (e.g., sterile water or PBS).

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations to test (e.g., 0.1, 0.25, 0.5, 1.0, 2.0, 5.0 mM).

  • Treatment: Add the different concentrations of DL-Glyceraldehyde-¹³C,d to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to your planned labeling experiment (e.g., 24 hours).

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the control. Plot the results to determine the highest concentration with minimal cytotoxicity.

Protocol 2: ¹³C Labeling Experiment
  • Cell Culture: Culture your cells to the desired confluency in standard growth medium.

  • Medium Exchange: Remove the standard growth medium and replace it with a medium containing the optimized concentration of DL-Glyceraldehyde-¹³C,d.

  • Incubation: Incubate the cells for the predetermined optimal labeling time.

  • Metabolite Extraction: At the end of the incubation period, rapidly quench metabolism and extract the metabolites. A common method is to wash the cells with ice-cold saline and then add a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation: Prepare the extracted metabolites for analysis by mass spectrometry or NMR. This may involve drying the samples and derivatization.

  • Data Acquisition: Analyze the samples to determine the mass isotopologue distribution of your target metabolites.

  • Data Analysis: Calculate the fractional enrichment of ¹³C in each metabolite to determine the extent of labeling.

Visualizations

experimental_workflow Workflow for Optimizing DL-Glyceraldehyde-¹³C,d Concentration cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Labeling Efficiency Test seed_cells Seed cells in 96-well plate prepare_reagent Prepare serial dilutions of DL-Glyceraldehyde-¹³C,d treat_cells Treat cells with a range of concentrations prepare_reagent->treat_cells incubate_24h Incubate for 24 hours treat_cells->incubate_24h viability_assay Perform MTT or LDH assay incubate_24h->viability_assay analyze_viability Analyze data to determine IC50 and non-toxic concentration range viability_assay->analyze_viability treat_optimal Treat with non-toxic concentrations analyze_viability->treat_optimal Select non-toxic concentrations seed_cells_2 Seed cells for labeling experiment seed_cells_2->treat_optimal time_course Incubate for different time points (e.g., 1, 4, 8, 24 hours) treat_optimal->time_course extract_metabolites Quench and extract metabolites time_course->extract_metabolites ms_analysis Analyze by LC-MS/MS extract_metabolites->ms_analysis analyze_labeling Determine optimal concentration and incubation time for labeling ms_analysis->analyze_labeling

Caption: A two-phase workflow for optimizing DL-Glyceraldehyde-¹³C,d concentration.

signaling_pathway Metabolic and Signaling Effects of Glyceraldehyde cluster_glycolysis Glycolysis cluster_other Downstream Effects GA DL-Glyceraldehyde GAP GAP GA->GAP Inhibits NAD(H)-dependent reactions downstream ROS Reactive Oxygen Species (Oxidative Stress) GA->ROS Induces Nucleotide_Syn Nucleotide Biosynthesis GA->Nucleotide_Syn Inhibits Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate GAP->Pyruvate Inhibited flow Cell_Growth Cell Growth and Proliferation Apoptosis Apoptosis ROS->Apoptosis Can trigger Nucleotide_Syn->Cell_Growth Required for Cell_Growth->Apoptosis Inhibition leads to

Caption: Overview of the metabolic and signaling pathways affected by glyceraldehyde.

References

Strategies to improve the signal-to-noise ratio in 13C NMR analysis of DL-Glyceraldehyde-13C,d experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in 13C NMR analysis of DL-Glyceraldehyde-13C,d experiments.

Troubleshooting Guide: Improving Low Signal-to-Noise Ratio

Low signal-to-noise is a common challenge in 13C NMR due to the low natural abundance and smaller gyromagnetic ratio of the 13C nucleus.[1] This guide provides a systematic approach to diagnosing and resolving this issue.

Is the sample preparation optimal?

Poor sample quality is a frequent cause of low S/N.[2]

  • Concentration: Ensure the highest possible concentration of this compound without causing solubility issues. Low concentrations directly lead to a weaker signal.[1][3]

  • Solvent: Use a high-quality deuterated solvent and ensure the sample is fully dissolved. Undissolved particles can degrade spectral quality.

  • Contaminants: Paramagnetic impurities can severely broaden signals and reduce S/N. Ensure glassware is scrupulously clean.

Are the basic acquisition parameters correctly set?

Incorrect acquisition parameters can significantly attenuate signals.

  • Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the number of scans increases the S/N by a factor of √2. However, this also doubles the experiment time.

  • Pulse Width (Flip Angle): For routine 13C NMR, a flip angle of around 30-45 degrees (e.g., using pulse program zg30) is often a good compromise between signal intensity and relaxation time, especially for carbons with long T1 relaxation times like quaternary carbons.[4] A 90-degree pulse requires a longer relaxation delay (D1) of approximately 5 times the longest T1, which can make the experiment prohibitively long.[4]

  • Relaxation Delay (D1): This delay allows the magnetization to return to equilibrium. If D1 is too short relative to the T1 of the carbon nuclei, the signal will become saturated and its intensity will decrease. Quaternary carbons and carbons without directly attached protons often have longer T1 values.[4][5] A longer D1 can improve the signal for these carbons.[3]

  • Acquisition Time (AQ): A longer AQ leads to better digital resolution but can also increase noise if not matched to the natural linewidth of the signals. A good starting point is an AQ of 1-2 seconds.[4]

Is the spectrometer hardware performing correctly?

Hardware issues can be a significant source of poor performance.

  • Probe Tuning and Matching: An improperly tuned probe will not efficiently transmit and receive the radiofrequency pulses, leading to a significant loss in signal intensity.[6] Always tune and match the probe for both the 1H and 13C channels before starting an experiment.[6]

  • Receiver Gain: The receiver gain amplifies the NMR signal. While automatic gain adjustment is often reliable, it's good practice to ensure it is set optimally to maximize signal without introducing artifacts from analog-to-digital converter (ADC) overflow.[7]

Have you considered advanced techniques to enhance the signal?

Several advanced NMR techniques can significantly boost the 13C signal.

  • Nuclear Overhauser Effect (NOE): Broadband proton decoupling during the acquisition and relaxation delay enhances the signal of protonated carbons through the NOE.[4][8] Ensure that your pulse sequence (e.g., zgpg30) includes this feature. The NOE enhancement is less effective for quaternary carbons.[5]

  • Polarization Transfer (DEPT & INEPT): These techniques transfer polarization from the highly abundant and sensitive 1H nuclei to the less sensitive 13C nuclei, resulting in a significant signal enhancement (theoretically up to a factor of 4 for 13C).[9][10][11][12] DEPT (Distortionless Enhancement by Polarization Transfer) is generally preferred over INEPT for multiplicity editing (distinguishing between CH, CH2, and CH3 groups).[11][13][14] Note that quaternary carbons are not observed in standard DEPT experiments.[9][14]

  • Cryoprobe: If available, using a cryogenically cooled probe can provide a dramatic increase in S/N, often by a factor of 3 to 4 or even more, by reducing thermal noise in the detection coil and preamplifier.[15][16][17][18][19] This can reduce the experiment time by a factor of 16 or more for the same S/N.[18]

Frequently Asked Questions (FAQs)

Q1: How can I quickly improve the signal-to-noise ratio of my 13C NMR spectrum of this compound without significantly increasing the experiment time?

A1: The most time-efficient methods are:

  • Optimize the flip angle and relaxation delay: Use a smaller flip angle (e.g., 30°) with a shorter relaxation delay (D1). This allows for more scans in a given amount of time without saturating the signals, especially for carbons with shorter T1 relaxation times.[4]

  • Use a polarization transfer sequence: Employing a DEPT pulse sequence will provide a significant signal enhancement for the protonated carbons in your molecule.[9][13]

  • Ensure proper probe tuning: A well-tuned probe is crucial for maximizing signal transmission and reception.[6]

Q2: I am particularly interested in the quaternary carbon signal of a derivative of this compound, but it is very weak. What can I do?

A2: Quaternary carbons are challenging due to their long T1 relaxation times and lack of NOE enhancement.[4][5] To improve their signal:

  • Increase the relaxation delay (D1): A longer D1 (e.g., 5-10 seconds or even longer) is necessary to allow for full relaxation of the quaternary carbon's magnetization between pulses.

  • Use a smaller flip angle: This helps to avoid saturation of the signal.

  • Increase the number of scans: This is often unavoidable for weak signals.

  • Consider adding a relaxation agent: A small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) can shorten the T1 relaxation times of all carbons, including quaternaries, allowing for a shorter D1 and thus more scans in a given time.[20] However, this will also quench the NOE, so it is most effective for quaternary carbons that do not benefit from it anyway.

Q3: What is the benefit of using a higher-field NMR spectrometer for my 13C experiments?

A3: A higher magnetic field strength offers two main advantages:

  • Increased Sensitivity: The signal-to-noise ratio increases with the magnetic field strength to the power of approximately 3/2 to 7/4.[21][22] This means moving from a 400 MHz to an 800 MHz spectrometer can result in a significant sensitivity gain.[15]

  • Increased Resolution: The chemical shift dispersion is greater at higher fields, which helps to resolve overlapping peaks in complex spectra.[23]

Q4: How does isotopic labeling of this compound affect the 13C NMR experiment?

A4: The presence of 13C labels at specific positions will dramatically increase the signal intensity for those carbons, as you are no longer relying on the 1.1% natural abundance. The "d" in this compound indicates deuterium labeling. If the deuterium is attached to a carbon, it can lead to a slight isotopic shift in the 13C spectrum and will change the multiplicity of the carbon signal due to C-D coupling. However, if broadband proton decoupling is used, this C-D coupling will likely remain. Specific isotopic labeling strategies can also be employed to reduce or eliminate 13C-13C couplings, which can simplify spectra and improve resolution.[24][25][26]

Quantitative Data Summary

The following tables provide an overview of the expected impact of various parameters on the signal-to-noise ratio. The values are illustrative and can vary depending on the specific spectrometer, probe, and sample conditions.

Table 1: Effect of Number of Scans (NS) on S/N and Experiment Time

Number of Scans (NS)Relative S/NRelative Experiment Time
1281.01.0
2561.42.0
5122.04.0
10242.88.0

Table 2: Comparison of Signal Enhancement Techniques

TechniqueTypical S/N Enhancement Factor (vs. standard 13C)Notes
NOE (protonated carbons)1.5 - 3Ineffective for quaternary carbons.[5]
DEPT/INEPT~ 4Does not detect quaternary carbons.[9][14]
Cryoprobe3 - 5Reduces thermal noise.[15][16][19]
Higher Field (e.g., 400 -> 800 MHz)~ 2.8Increases both sensitivity and resolution.[15]

Experimental Protocols

Protocol 1: Standard 13C{1H} NMR for General Screening

  • Sample Preparation: Dissolve 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6).

  • Spectrometer Setup:

    • Insert the sample and lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for both 1H and 13C frequencies.

    • Set the sample temperature (e.g., 298 K).

  • Acquisition Parameters (Bruker example):

    • Pulse Program: zgpg30 (provides proton decoupling during acquisition and relaxation)

    • Number of Scans (NS): 128 (increase as needed for better S/N)

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 1.5 s

    • Flip Angle (p1): Set for a 30° pulse.

  • Processing:

    • Apply an exponential window function with a line broadening (LB) of 1-2 Hz.

    • Fourier transform, phase correct, and baseline correct the spectrum.

Protocol 2: DEPT-135 for Multiplicity Editing and Enhanced Sensitivity

  • Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.

  • Acquisition Parameters (Bruker example):

    • Pulse Program: dept135

    • Number of Scans (NS): 64 (often sufficient due to signal enhancement)

    • Relaxation Delay (D1): 2.0 s

    • Set the 13C and 1H pulse widths for 90° and 180°.

    • Set the J-coupling constant (typically ~145 Hz for one-bond C-H coupling).

  • Processing:

    • Process the data as in Protocol 1. The resulting spectrum will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons will be absent.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve this compound in Deuterated Solvent setup Lock, Tune & Match Probe prep->setup acq Set Acquisition Parameters (NS, D1, AQ, Pulse Program) setup->acq run Run Experiment acq->run proc Fourier Transform, Phasing, Baseline Correction run->proc

Caption: A streamlined workflow for a typical 13C NMR experiment.

Troubleshooting_Logic rect_node rect_node start Low S/N Ratio? sample Sample Prep Optimal? start->sample params Acquisition Params Correct? sample->params Yes rect_node_sample Increase Concentration, Check Solvent & Purity sample->rect_node_sample No hardware Hardware Tuned? params->hardware Yes rect_node_params Adjust NS, D1, Flip Angle params->rect_node_params No advanced Consider Advanced Methods hardware->advanced Yes rect_node_hardware Tune & Match Probe, Check Receiver Gain hardware->rect_node_hardware No good_sn Good S/N advanced->good_sn rect_node_advanced Use DEPT, Cryoprobe, or Higher Field advanced->rect_node_advanced rect_node_sample->sample rect_node_params->params rect_node_hardware->hardware rect_node_advanced->good_sn

Caption: A logical flow for troubleshooting low signal-to-noise in 13C NMR.

References

Impact of unlabeled glyceraldehyde from biological samples on DL-Glyceraldehyde-13C,d tracing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing DL-Glyceraldehyde-13C,d as a tracer in metabolic studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by the presence of endogenous, unlabeled glyceraldehyde in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the significance of endogenous, unlabeled glyceraldehyde in my biological samples?

A1: Endogenous, unlabeled glyceraldehyde is naturally present in cells and tissues as a metabolic intermediate, primarily from fructose metabolism.[1][2] Its presence can lead to isotopic dilution of the this compound tracer you introduce. This dilution means that the pool of glyceraldehyde entering downstream metabolic pathways is a mixture of your labeled tracer and the unlabeled endogenous compound. Failure to account for this can lead to an underestimation of the true metabolic flux from your tracer.

Q2: How does unlabeled glyceraldehyde impact the interpretation of my tracing data?

Q3: What are the typical concentrations of endogenous glyceraldehyde in biological samples?

A3: The concentration of endogenous glyceraldehyde can vary depending on the sample type, organism, and physiological state (e.g., fasting vs. fed). Published data provides some expected ranges, which are summarized in the data table below.[4] For instance, in fasting rodents, liver concentrations are significantly higher than in plasma.[4]

Q4: How can I correct for the presence of unlabeled glyceraldehyde in my experiments?

A4: To correct for the impact of unlabeled glyceraldehyde, you need to determine the isotopic enrichment of the total glyceraldehyde pool (labeled + unlabeled). This can be achieved by:

  • Quantifying the endogenous glyceraldehyde pool: Measure the concentration of unlabeled glyceraldehyde in a parallel, unlabeled sample.[4]

  • Using an isotopic internal standard: While you are using a labeled tracer, a different, known amount of a stable isotope-labeled internal standard can help in quantifying the total pool size and assessing matrix effects.[5][6]

  • Mathematical modeling: The contribution of the unlabeled pool can be calculated and corrected for in your flux analysis models.[3] This involves adjusting the measured mass isotopomer distributions of downstream metabolites based on the measured enrichment of the precursor pool.

Q5: My results show high variability between samples. Could this be related to endogenous glyceraldehyde?

A5: High variability can indeed be caused by fluctuations in endogenous glyceraldehyde levels.[5] Physiological conditions such as diet can significantly alter these levels.[4] To minimize this variability, it is important to standardize sample collection and handling procedures. Additionally, using a robust normalization strategy, such as referencing to a stable isotope-labeled internal standard, can help to account for sample-to-sample variations in matrix effects and extraction efficiency.[6][7]

Q6: Are there any specific sample preparation steps I should take to ensure the stability of glyceraldehyde?

A6: Glyceraldehyde can be unstable, so proper sample handling is critical.[8][9] It is advisable to process samples quickly and at low temperatures to minimize degradation. Derivatization methods can be employed to improve the stability and chromatographic separation of glyceraldehyde for accurate quantification.[4] Ensure that your sample preparation method has been validated for reproducible recovery of glyceraldehyde.

Data Presentation

Table 1: Reported Concentrations of Endogenous Glyceraldehyde in Biological Samples
Biological SampleOrganismConditionConcentrationCitation
LiverMouseFasting50.0 ± 3.9 nmol/g[4]
LiverRatFasting35.5 ± 4.9 nmol/g[4]
PlasmaMouseFasting9.4 ± 1.7 nmol/mL[4]
PlasmaRatFasting7.2 ± 1.2 nmol/mL[4]
PlasmaMouseHigh-fat dietSignificantly increased vs. fasting[4]
PlasmaHuman (Type 2 Diabetes)-Positively correlated with plasma glucose[4]

Experimental Protocols

Protocol: this compound Tracing with Correction for Endogenous Pool

This protocol provides a general workflow for a stable isotope tracing experiment using this compound, incorporating steps to account for the endogenous unlabeled glyceraldehyde pool.

1. Cell Culture and Isotope Labeling:

  • Culture cells to the desired confluency.
  • Replace the standard medium with a medium containing this compound at a known concentration.
  • Incubate for a predetermined time to allow for the tracer to be metabolized. It is crucial to perform time-course experiments to ensure isotopic steady state is reached for the metabolites of interest.[3]

2. Sample Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.
  • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate at a high speed at 4°C to pellet protein and cell debris.
  • Collect the supernatant containing the metabolites.

3. Quantification of Endogenous Glyceraldehyde (in a parallel experiment):

  • In a separate set of unlabeled cells cultured under identical conditions, perform the same quenching and extraction steps.
  • Use a validated analytical method, such as LC-MS/MS with a derivatization agent, to quantify the concentration of endogenous glyceraldehyde.[4]

4. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography.[10]
  • Use a suitable chromatography method, such as reversed-phase chromatography with an ion-pairing agent, for good retention of polar metabolites.[10]
  • Acquire data in full scan mode to capture the mass isotopomer distributions of downstream metabolites.

5. Data Analysis and Correction:

  • Identify the mass isotopologues of metabolites derived from the this compound tracer.
  • Correct the raw mass isotopomer distributions for the natural abundance of 13C.[3]
  • Using the concentration of endogenous glyceraldehyde determined in the parallel experiment, calculate the isotopic enrichment of the total glyceraldehyde precursor pool.
  • Use this calculated enrichment to correct the labeling patterns of downstream metabolites to reflect the true contribution from the tracer. This can be incorporated into metabolic flux analysis software.

Mandatory Visualizations

Metabolic Pathway of Glyceraldehyde

cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Total Glyceraldehyde Pool Total Glyceraldehyde Pool This compound->Total Glyceraldehyde Pool Tracer Input Unlabeled Glyceraldehyde Unlabeled Glyceraldehyde Unlabeled Glyceraldehyde->Total Glyceraldehyde Pool Endogenous Pool Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Total Glyceraldehyde Pool->Glyceraldehyde-3-Phosphate Triokinase Glycolysis Glycolysis Glyceraldehyde-3-Phosphate->Glycolysis

Caption: Metabolic fate of labeled and unlabeled glyceraldehyde.

Experimental Workflow for Isotope Tracing

cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_correction Correction Phase Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Add this compound Quenching & Extraction Quenching & Extraction Isotope Labeling->Quenching & Extraction LC-MS Analysis LC-MS Analysis Quenching & Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Isotopic Dilution Correction Isotopic Dilution Correction Data Processing->Isotopic Dilution Correction Incorporate Endogenous Pool Size Flux Analysis Flux Analysis Isotopic Dilution Correction->Flux Analysis Parallel Unlabeled Sample Parallel Unlabeled Sample Parallel Unlabeled Sample->Isotopic Dilution Correction Quantify Unlabeled Glyceraldehyde

Caption: Workflow for a corrected isotope tracing experiment.

Isotopic Dilution and Correction Logic

Tracer Known Amount of This compound Measured Measured Isotopic Enrichment of Downstream Metabolites Tracer->Measured Endogenous Unknown Amount of Unlabeled Glyceraldehyde Endogenous->Measured Causes Isotopic Dilution Corrected Corrected Metabolic Flux Measured->Corrected Apply Correction Factor (based on endogenous pool size)

Caption: The logic of isotopic dilution and data correction.

References

Technical Support Center: Rapid Metabolic Quenching in DL-Glyceraldehyde-¹³C,d Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in rapidly and effectively quenching metabolism during DL-Glyceraldehyde-¹³C,d labeling experiments. Accurate quenching is critical for capturing a precise snapshot of the metabolic state of your cells.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is rapid quenching of metabolism so important in ¹³C labeling studies?

A1: Rapidly stopping all enzymatic reactions is crucial to prevent alterations in metabolite concentrations and labeling patterns after harvesting the cells.[4][5] The turnover of some metabolites, like ATP, can be on the order of seconds.[4] In stable isotope labeling experiments, continued metabolic activity after the intended time point will lead to inaccurate measurements of isotopic enrichment and flux calculations.[2][6][7] Effective quenching ensures that the measured metabolite profile is a true representation of the cellular state at the moment of sampling.[8][9]

Q2: What are the most common methods for quenching metabolism?

A2: The most prevalent methods involve rapidly lowering the temperature and/or introducing organic solvents to denature enzymes.[1][4][10] Common techniques include:

  • Cold Solvent Quenching: Using ice-cold organic solvents like methanol or acetonitrile, often in aqueous solutions, to simultaneously halt metabolism and extract metabolites.[11][12][13][14]

  • Liquid Nitrogen (LN₂) Quenching: Snap-freezing the cells in liquid nitrogen provides the most rapid temperature drop to arrest metabolic activity.[1][15][16][17] This is often followed by a cold solvent extraction step.

  • Fast Filtration: Rapidly separating cells from the culture medium using a filter, followed immediately by quenching the filter with cells in liquid nitrogen or a cold solvent.[17][18]

Q3: Can I use 100% methanol for quenching?

A3: While cold methanol is a common quenching agent, using 100% methanol is often not recommended as it can cause significant leakage of intracellular metabolites by damaging the cell membrane.[10] Aqueous methanol solutions (e.g., 60-80%) are generally preferred to maintain better cell integrity.[8][11]

Q4: How can I minimize metabolite leakage during quenching?

A4: Minimizing metabolite leakage is critical for accurate quantification. Strategies to reduce leakage include:

  • Optimizing Solvent Concentration: Using aqueous solutions of organic solvents (e.g., 40-80% methanol) can reduce leakage compared to pure solvents.[11][12]

  • Using Buffered Solutions: Adding buffers like ammonium bicarbonate (AMBIC) or HEPES to the quenching solution can help maintain pH and cell integrity.[8][19]

  • Rapid Processing: Minimizing the time cells are in contact with the quenching solution before complete freezing or extraction is crucial.[4][20]

  • Fast Filtration: This method quickly removes the extracellular medium, reducing the osmotic shock and contact time with potentially damaging solvents during the initial wash.[17]

Troubleshooting Guides

Below are common issues encountered during metabolic quenching in labeling experiments, along with potential causes and solutions.

Issue Potential Causes Troubleshooting Steps
Low Metabolite Yield • Incomplete cell lysis. • Metabolite leakage during quenching or washing.[11][21] • Degradation of metabolites after quenching.• Ensure your extraction protocol following quenching is robust (e.g., include freeze-thaw cycles or sonication).[10][13] • Optimize the quenching solution; try different methanol concentrations (e.g., 60% vs. 80%) or use buffered solutions.[8][11][19] • Minimize the duration of washing steps and keep samples at or below -20°C at all times.[12][13]
Inconsistent Labeling Results • Incomplete or slow quenching, allowing metabolism to continue post-sampling.[2] • Variable time between sample collection and quenching.• Standardize your quenching protocol to be as rapid as possible (ideally <10-15 seconds from sampling to quenching).[4][17] • Use liquid nitrogen for the fastest possible quenching.[16][17] • Ensure all samples are processed with identical timing.
Contamination from Extracellular Medium • Inadequate removal of the ¹³C-labeled glyceraldehyde-containing medium.• For adherent cells, aspirate the medium completely and wash rapidly (<10 seconds) with ice-cold PBS or saline before quenching.[4][16] • For suspension cells, use fast filtration to separate cells from the medium before quenching.[17]
Poor Energy Charge Ratio (ATP/ADP/AMP) • Slow quenching, leading to the depletion of high-energy molecules like ATP.[19]• This is a key indicator of quenching efficiency.[19] Implement a faster quenching method, such as direct plunging into liquid nitrogen or rapid filtration into a cold quenching solution.[17] The energy charge should ideally be high (e.g., >0.85).[22]

Experimental Protocols

Protocol 1: Fast Filtration and Liquid Nitrogen Quenching for Suspension Cells

This protocol is recommended for achieving rapid quenching while minimizing metabolite leakage and contamination from the extracellular medium.[17]

Methodology:

  • Preparation: Pre-cool all necessary equipment and solutions. Have a vacuum filtration setup ready with the appropriate filter membrane (e.g., 0.8 µm). Place a collection tube for the filtrate and a separate tube with a small amount of liquid nitrogen for the quenched cells on dry ice.

  • Filtration: Quickly transfer a known volume of the cell suspension to the filtration unit under vacuum.

  • Washing: Immediately wash the cells on the filter with a small volume of ice-cold saline (0.9% NaCl) to remove residual medium. This step should be very brief (a few seconds).

  • Quenching: Immediately after the wash, stop the vacuum and use sterile forceps to quickly transfer the filter with the cells into the tube containing liquid nitrogen. This should be completed within 10-15 seconds from the start of filtration.[17]

  • Storage: Store the samples at -80°C until metabolite extraction.

Protocol 2: Cold Methanol Quenching for Adherent Cells

This protocol is suitable for adherent cells and is widely used, but care must be taken to minimize metabolite leakage.

Methodology:

  • Preparation: Pre-cool the quenching solution (e.g., 80% methanol in water) to at least -40°C.[8][11]

  • Medium Removal: Aspirate the culture medium from the plate as quickly and completely as possible.

  • Washing (Optional but Recommended): Briefly rinse the cells with ice-cold phosphate-buffered saline (PBS) or 0.9% saline. Aspirate the wash solution immediately. This step should not exceed 10 seconds.[4]

  • Quenching: Immediately add the pre-chilled quenching solution to the plate to cover the cells.

  • Cell Lysis and Collection: Place the plate on dry ice to facilitate freezing and cell lysis.[13] Scrape the cells in the cold quenching solution and transfer the resulting slurry to a pre-chilled tube.

  • Storage: Store the samples at -80°C until further processing for metabolite analysis.[13]

Visualizing Experimental Workflows

Quenching_Workflow_Suspension cluster_prep Preparation cluster_process Quenching Process (<15s) cluster_storage Storage prep Pre-cool solutions and equipment sample Collect Cell Suspension prep->sample filtrate Fast Filtration sample->filtrate wash Rapid Wash (Ice-cold Saline) filtrate->wash quench Transfer filter to Liquid N2 wash->quench store Store at -80°C quench->store

Caption: Workflow for fast filtration and liquid nitrogen quenching of suspension cells.

Quenching_Workflow_Adherent cluster_prep Preparation cluster_process Quenching Process cluster_storage Storage prep Pre-cool quenching solution to -40°C or below aspirate Aspirate Medium prep->aspirate wash Optional Rapid Wash (Ice-cold PBS) aspirate->wash add_quench Add Cold Quenching Solution (e.g., 80% Methanol) wash->add_quench scrape Scrape cells on dry ice add_quench->scrape store Store at -80°C scrape->store

Caption: Workflow for cold methanol quenching of adherent cells.

Troubleshooting_Logic start Problem with Metabolite Data low_yield Low Metabolite Yield? start->low_yield inconsistent_labeling Inconsistent Labeling? low_yield->inconsistent_labeling No check_lysis Optimize Cell Lysis (e.g., sonication) low_yield->check_lysis Yes check_speed Increase Quenching Speed (e.g., use LN2, standardize timing) inconsistent_labeling->check_speed Yes check_wash Optimize Washing Step (e.g., fast filtration) inconsistent_labeling->check_wash No check_leakage Optimize Quenching Solution (e.g., different %MeOH, buffers) check_lysis->check_leakage check_speed->check_wash

Caption: A logical flowchart for troubleshooting common quenching issues.

References

DL-glyceraldehyde readily decomposes in the presence of goethite under simulated hydrothermal conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the study of DL-glyceraldehyde decomposition under simulated hydrothermal conditions catalyzed by goethite.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, from setup to analysis.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Inconsistent or slow decomposition rate of DL-glyceraldehyde. 1. Incorrect Temperature: The reaction is sensitive to temperature. Fluctuations or incorrect settings can alter reaction kinetics. 2. pH Imbalance: The reaction is acid-catalyzed. A pH higher than the optimal acidic condition (e.g., pH 2) will slow down the decomposition. 3. Inactive Goethite: The goethite surface may be contaminated or have a low surface area, reducing its catalytic activity. 4. Inadequate Mixing: Poor suspension of goethite particles in the solution limits the interaction with DL-glyceraldehyde.1. Verify Temperature Control: Calibrate the water recirculation system or heating block. Ensure the reaction vessels (e.g., polyallomer tubes) are in full contact with the heating source. 2. Check and Adjust pH: Measure the pH of the DL-glyceraldehyde solution before adding goethite and adjust as necessary with a suitable acid (e.g., HCl). 3. Goethite Pre-treatment: Ensure goethite is properly cleaned (e.g., with acidic and basic washes) and dried before use. Consider characterizing the goethite's surface area if issues persist. 4. Ensure Proper Agitation: Gently agitate or stir the samples during the thermal treatment to keep the goethite suspended.
Low or no yield of expected decomposition products (formaldehyde, acetaldehyde, etc.). 1. Analytical Instrument Malfunction: Issues with the HPLC system, such as a faulty detector lamp or column degradation. 2. Improper Derivatization: The derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is crucial for detecting carbonyl compounds. Incomplete reaction or degradation of the DNPH reagent can lead to poor results. 3. Sample Degradation Post-Experiment: Decomposition products may be volatile or unstable if not stored properly before analysis.1. System Suitability Test: Run a standard mix of the expected aldehyde-DNPH derivatives to confirm HPLC system performance. Check detector lamp energy and column pressure. 2. Optimize Derivatization: Prepare fresh DNPH solution. Ensure the correct stoichiometry and reaction time for the derivatization process. 3. Proper Sample Handling: After the experiment, filter the supernatants and store them at 0°C or below until HPLC analysis to minimize the loss of volatile products.[1]
Unidentified peaks in HPLC chromatogram. 1. Contamination: Contaminants may be introduced from reagents, solvents, or the experimental apparatus. 2. Formation of Unexpected Byproducts: The reaction may produce isomers or other condensation products not accounted for by the available standards. The original study noted an unknown decomposition product with an elution time of 5.9 min.[1]1. Run Blanks: Analyze blank samples (e.g., deionized water with goethite, DL-glyceraldehyde solution without goethite) to identify sources of contamination. 2. Use Advanced Analytical Techniques: If significant unknown peaks are present, consider using HPLC-MS (Mass Spectrometry) to identify their molecular weights and propose structures.[2]
Irreproducible results between experimental runs. 1. Variability in Reagent Preparation: Inconsistent concentrations of DL-glyceraldehyde or pH adjustments. 2. Inconsistent Goethite Loading: Variation in the amount of goethite added to each sample. 3. Slight Variations in Procedure: Minor differences in heating time, cooling rate, or sample handling.1. Standardize Reagent Preparation: Use calibrated equipment for all measurements. Prepare stock solutions to ensure consistency. 2. Accurate Weighing: Use a calibrated analytical balance to weigh the goethite powder for each experiment. 3. Maintain a Detailed Log: Document every step of the procedure, including timings and any minor deviations, to identify potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of goethite in the decomposition of DL-glyceraldehyde?

A1: Goethite (α-FeOOH) acts as a catalyst. The decomposition process is facilitated by the adsorption of a DL-glyceraldehyde isomer (enol) onto the goethite surface.[1] This interaction occurs through the formation of an Fe³⁺-O₂R bond between the iron in the goethite and two hydroxyl groups of the glyceraldehyde enol isomer.[1]

Q2: What are the main decomposition products of DL-glyceraldehyde under these conditions?

A2: The primary thermal decomposition products are low-molecular-weight aldehydes, including formaldehyde (CH₂O), acetaldehyde (C₂H₄O), glyoxal (C₂H₂O₂), and pyruvaldehyde (C₃H₄O₂).[1][2]

Q3: Why are C5 and C6 compounds also formed in this reaction?

A3: C5 and C6 compounds, which are isomers of pentose and hexose, form through acid-catalyzed aldol condensation reactions.[1] The smaller aldehydes produced from the initial decomposition of DL-glyceraldehyde can react with remnant glyceraldehyde molecules to build these larger sugar-like compounds.[1][2]

Q4: What are the optimal experimental conditions for this reaction?

A4: The simulated hydrothermal conditions reported involve a temperature of 50°C (323 K) and an acidic pH of 2.[2][3]

Q5: Why is derivatization with DNPH necessary for product analysis?

A5: The carbonyl compounds produced (aldehydes) do not have a strong chromophore, making them difficult to detect with a UV-Vis detector in HPLC. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) attaches a chromophore to these molecules, forming DNPH-derivatives that are readily detectable by HPLC-UV.[1]

Q6: Can this experiment be performed at higher temperatures?

A6: While the cited studies focus on 50°C, hydrothermal reactions can be conducted at higher temperatures. However, increasing the temperature would likely accelerate the decomposition of DL-glyceraldehyde and could also alter the distribution of products, potentially favoring the formation of smaller molecules over larger condensation products.

Data Presentation

The following tables summarize the key experimental parameters and the observed decomposition of DL-glyceraldehyde over time.

Table 1: Summary of Experimental Conditions

ParameterValueReference
ReactantDL-glyceraldehyde[2]
CatalystGoethite (α-FeOOH)[2]
Temperature50°C (323 K)[2][3]
pH2 (acidic)[2][3]
Initial DL-glyceraldehyde Conc.0.01 mol/L & 0.2 mol/L[1]
Analytical TechniquesHPLC-UV, HPLC-ESIMS, Raman, XPS[2][3]

Table 2: Decomposition of DL-Glyceraldehyde Over Time at 50°C

This data is derived from the graphical representation (Figure 10) in Rojas-Lema et al., Life 2022, 12, 1818.[2]

Thermal Exposure Time (minutes)Remnant DL-glyceraldehyde (%)
0100
120~75
240~60
360~45
480~30

Experimental Protocols

Protocol 1: Hydrothermal Decomposition of DL-glyceraldehyde

This protocol details the procedure for the main decomposition experiment.

1. Reagent and Catalyst Preparation: a. Prepare a 0.01 M stock solution of DL-glyceraldehyde in deionized water. b. Adjust the pH of the solution to 2.0 using a dilute HCl solution. c. Weigh the required amount of goethite powder.

2. Experimental Setup: a. Add the prepared DL-glyceraldehyde solution and the weighed goethite to polyallomer centrifuge tubes. b. Securely cap the tubes. c. Prepare a water recirculation system or heating block and set the temperature to 50°C.

3. Hydrothermal Treatment: a. Place the tubes in the heating system, ensuring good thermal contact. b. Expose the samples to the thermal treatment for defined time intervals (e.g., 120, 240, 360, and 480 minutes).[1] c. It is advisable to gently agitate the samples periodically to maintain the goethite in suspension.

4. Sample Recovery: a. After the specified time interval, remove the tubes from the heating system. b. Separate the goethite from the aqueous phase by centrifugation (e.g., 25,000 rpm for 15 minutes).[1] c. Carefully collect the supernatant using a syringe and filter it through a 1.2-µm Acrodisc syringe filter.[1] d. Store the filtered supernatant at 0°C for subsequent analysis.[1]

Protocol 2: Analysis of Carbonyl Compounds by HPLC-UV

This protocol describes the derivatization and analysis of the decomposition products.

1. Derivatization of Carbonyl Compounds: a. Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile or dilute sulfuric acid). b. Mix equal volumes (e.g., 5 mL) of the sample supernatant and the DNPH solution.[1] c. Allow the reaction to proceed for the required time to ensure complete derivatization.

2. HPLC Analysis: a. HPLC System: An HPLC system equipped with a UV-Vis detector. b. Column: A suitable C18 reverse-phase column. c. Mobile Phase: A gradient of acetonitrile and water is typically used. d. Injection: Inject the derivatized sample into the HPLC system. e. Detection: Monitor the effluent at a wavelength appropriate for DNPH derivatives (typically around 360 nm). f. Quantification: Identify and quantify the aldehyde-DNPH derivatives by comparing their retention times and peak areas with those of prepared standards (e.g., Formaldehyde-DNPH, Acetaldehyde-DNPH).

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_separation 3. Separation cluster_analysis 4. Analysis prep_gly Prepare DL-glyceraldehyde solution (pH 2) mix Combine Solution and Goethite prep_gly->mix prep_goe Weigh Goethite prep_goe->mix heat Hydrothermal Treatment (50°C for t minutes) mix->heat centrifuge Centrifuge to separate Goethite heat->centrifuge filter Filter Supernatant centrifuge->filter derivatize Derivatize with DNPH filter->derivatize hplc Analyze via HPLC-UV derivatize->hplc

Caption: Experimental workflow for hydrothermal decomposition and analysis.

Proposed Reaction Pathway

G cluster_decomp Decomposition Products DLG DL-Glyceraldehyde Enol Glyceraldehyde Enol Isomer DLG->Enol Keto-Enol Tautomerism C5C6 C5/C6 Compounds (Pentoses/Hexoses) DLG->C5C6 with Adsorbed Adsorbed Enol on Goethite Enol->Adsorbed Goethite Goethite Surface (Catalyst) Goethite->Adsorbed Decomp Decomposition Products Adsorbed->Decomp Decomposition Decomp->C5C6 Aldol Condensation F Formaldehyde A Acetaldehyde G Glyoxal P Pyruvaldehyde

References

Validation & Comparative

Validating Cellular Incorporation of DL-Glyceraldehyde-¹³C,d: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods to validate the incorporation of DL-Glyceraldehyde-¹³C,d into cellular biomass. We will explore the primary analytical techniques, compare DL-Glyceraldehyde-¹³C,d with other common stable isotope tracers, and provide detailed experimental protocols and visualizations to support your research.

Introduction to Metabolic Labeling with DL-Glyceraldehyde-¹³C,d

DL-Glyceraldehyde, a three-carbon monosaccharide, serves as a key intermediate in carbohydrate metabolism. Its stable isotope-labeled form, DL-Glyceraldehyde-¹³C,d, allows researchers to trace the metabolic fate of this molecule as it is integrated into various components of cellular biomass, including amino acids, lipids, and nucleotides. Validating this incorporation is crucial for understanding metabolic pathways, quantifying metabolic fluxes, and assessing the efficacy of therapeutic interventions that target cellular metabolism.

The primary analytical methods for this validation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different aspects of metabolic analysis.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific research question, the desired level of detail, and the available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates volatile and thermally stable compounds followed by mass-to-charge ratio analysis.Separates compounds in liquid phase followed by mass-to-charge ratio analysis.Measures the magnetic properties of atomic nuclei to determine molecular structure and isotopomer distribution.
Sample Derivatization Often required to increase volatility.Often not required, allowing for analysis of intact molecules.Not required.
Sensitivity HighHighLower than MS
Information Provided Mass isotopomer distributions (MIDs) of metabolites.MIDs of a wide range of polar and non-polar metabolites.Positional isotopomer information, providing detailed insight into pathway utilization.[1]
Typical Analytes Amino acids, fatty acids, organic acids.Amino acids, nucleotides, lipids, polar metabolites.Amino acids, organic acids, sugars.
Advantages High throughput, robust, extensive libraries for compound identification.Broad analyte coverage, suitable for complex mixtures.Provides detailed structural information and positional isotope labeling.[1]
Limitations Limited to volatile and thermally stable compounds.Potential for ion suppression effects.Lower sensitivity, requiring larger sample amounts.

Comparison of DL-Glyceraldehyde-¹³C,d with Alternative Tracers

DL-Glyceraldehyde-¹³C,d offers a unique entry point into central carbon metabolism compared to more conventional tracers like ¹³C-glucose and ¹³C-glutamine.

TracerMetabolic Entry Point & Pathways TracedAdvantagesDisadvantages
DL-Glyceraldehyde-¹³C,d Enters glycolysis primarily as glyceraldehyde-3-phosphate (GAP) via triokinase. Can also be converted to D-glycerate or glycerol.[2] Traces glycolysis, gluconeogenesis, pentose phosphate pathway, and TCA cycle.Bypasses upper glycolysis, providing a more direct look at the lower part of the pathway. The L-isomer has been shown to be a more potent inhibitor of glycolysis in cancer cells than the D-isomer.[3]The presence of two isomers (D and L) and multiple entry points can complicate flux analysis.
¹³C-Glucose Enters at the beginning of glycolysis. Traces glycolysis, pentose phosphate pathway, TCA cycle, and biosynthesis of amino acids, fatty acids, and nucleotides.[4]The most common and well-characterized tracer for central carbon metabolism.[5]Label scrambling can occur in the pentose phosphate pathway, complicating the interpretation of labeling patterns.
¹³C-Glutamine Enters the TCA cycle via conversion to α-ketoglutarate. Primarily traces the TCA cycle and amino acid metabolism.[5]Provides a clear view of TCA cycle activity and its anaplerotic and cataplerotic fluxes.Does not effectively label glycolytic intermediates or pathways directly originating from glucose.

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell types and experimental conditions.

Cell Culture and Labeling
  • Culture cells to the desired density in standard growth medium.

  • Replace the standard medium with a medium containing DL-Glyceraldehyde-¹³C,d at a concentration appropriate for your experimental goals. Common concentrations for isotopic labeling studies range from 1 to 10 mM.

  • Incubate the cells for a predetermined time to allow for the incorporation of the labeled glyceraldehyde into the biomass. The incubation time will vary depending on the cell type and the metabolic pathways of interest.

Biomass Hydrolysis and Derivatization (for GC-MS analysis of amino acids)
  • Harvest the cells and wash them with a cold saline solution to remove any remaining labeled medium.

  • Lyse the cells and hydrolyze the protein content using 6 M HCl at 110°C for 24 hours.

  • Dry the hydrolysate and derivatize the amino acids to make them volatile for GC-MS analysis. A common method is to create tert-butyldimethylsilyl (TBDMS) derivatives.

Metabolite Extraction (for LC-MS and NMR analysis)
  • Quench the metabolism of the harvested cells rapidly, for example, by using cold methanol.

  • Extract the metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.

  • Separate the polar (for LC-MS and NMR) and non-polar (for GC-MS analysis of fatty acids) fractions.

Analytical Instrumentation and Data Analysis
  • GC-MS: Analyze the derivatized amino acids or fatty acid methyl esters. Monitor the mass isotopomer distributions of key fragment ions to determine the extent of ¹³C incorporation.

  • LC-MS: Analyze the polar metabolite extracts. Use high-resolution mass spectrometry to accurately measure the mass isotopomer distributions of various metabolites.

  • NMR: Analyze the polar metabolite extracts. Acquire ¹H and ¹³C NMR spectra to determine the positional enrichment of ¹³C in key metabolites.

Visualizations

Metabolic Pathway of DL-Glyceraldehyde

Metabolic Fate of DL-Glyceraldehyde Glyceraldehyde DL-Glyceraldehyde-¹³C,d GAP Glyceraldehyde-3-Phosphate Glyceraldehyde->GAP Triokinase Glycerol Glycerol Glyceraldehyde->Glycerol Alcohol Dehydrogenase Glycerate D-Glycerate Glyceraldehyde->Glycerate Aldehyde Dehydrogenase Glycolysis Glycolysis & Biomass Precursors (Amino Acids, Lipids, Nucleotides) GAP->Glycolysis TCA TCA Cycle Glycolysis->TCA Experimental Workflow for Validating Biomass Incorporation cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis CellCulture 1. Cell Culture & Labeling with DL-Glyceraldehyde-¹³C,d Harvest 2. Cell Harvesting & Quenching CellCulture->Harvest Extraction 3. Metabolite Extraction / Biomass Hydrolysis Harvest->Extraction GCMS GC-MS (Amino Acids, Fatty Acids) Extraction->GCMS LCMS LC-MS (Polar Metabolites) Extraction->LCMS NMR NMR Spectroscopy (Positional Isotopomers) Extraction->NMR MID Mass Isotopomer Distribution Analysis GCMS->MID LCMS->MID MFA Metabolic Flux Analysis NMR->MFA MID->MFA Validation Validation of Biomass Incorporation MFA->Validation

References

A Comparative Analysis of Isotopic Tracers for Pentose Phosphate Pathway (PPP) Flux Analysis: [1,2-¹³C₂]glucose versus DL-Glyceraldehyde-¹³C,d

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of stable isotope tracers for quantifying metabolic flux through the Pentose Phosphate Pathway (PPP).

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis, playing a vital role in generating NADPH for reductive biosynthesis and antioxidant defense, as well as producing precursors for nucleotide synthesis. Accurate measurement of the flux through the PPP is essential for understanding cellular metabolism in various physiological and pathological states, including cancer and metabolic disorders. This guide provides a comparative analysis of two potential isotopic tracers for PPP flux analysis: the well-established [1,2-¹³C₂]glucose and the theoretical tracer, DL-Glyceraldehyde-¹³C,d.

[1,2-¹³C₂]glucose: The Gold Standard for PPP Flux Analysis

[1,2-¹³C₂]glucose is a widely utilized and validated tracer for quantifying the relative contribution of the PPP to glucose metabolism.[1][2][3][4] Its efficacy stems from the distinct isotopic labeling patterns it generates in downstream metabolites depending on the metabolic path taken.

When [1,2-¹³C₂]glucose enters glycolysis, the cleavage of fructose-1,6-bisphosphate results in one molecule of dihydroxyacetone phosphate (DHAP) and one molecule of glyceraldehyde-3-phosphate (G3P). The G3P molecule retains both ¹³C labels at positions 2 and 3. Consequently, downstream metabolites like lactate and alanine will be doubly labeled (M+2).

Conversely, when glucose-6-phosphate enters the oxidative branch of the PPP, the C1 carbon is lost as CO₂. This results in a singly labeled pentose phosphate intermediate. Subsequent reactions in the non-oxidative PPP can then produce singly labeled (M+1) or unlabeled fructose-6-phosphate and glyceraldehyde-3-phosphate, leading to the formation of singly labeled (M+1) or unlabeled lactate.[1][5] The ratio of M+1 to M+2 labeled lactate therefore provides a quantitative measure of the relative flux through the PPP versus glycolysis.[1]

Quantitative Data with [1,2-¹³C₂]glucose

The following table summarizes representative quantitative data obtained from studies utilizing [1,2-¹³C₂]glucose for PPP flux analysis.

Cell Type/OrganismExperimental ConditionPPP Flux (% of Glucose Uptake)Analytical MethodReference
Human Hepatoma Cells (Hep G2)Standard Culture5.73 ± 0.52GC-MS[5]
Cultured Cerebellar Granule NeuronsStandard Culture19 ± 2 (pentose cycle)LC-MS/MS[6]
Human Leukemia T-cells (Jurkat)ProliferatingHeterogeneous, with significant PPP activity for nucleotide synthesis¹³C-NMR[7]
Experimental Protocol for PPP Flux Analysis using [1,2-¹³C₂]glucose

This protocol outlines a general workflow for conducting a PPP flux analysis experiment using [1,2-¹³C₂]glucose.

1. Cell Culture and Isotopic Labeling:

  • Culture cells of interest to the desired confluency.

  • Replace the standard culture medium with a medium containing a known concentration of [1,2-¹³C₂]glucose as the sole glucose source. A common practice is to use a mixture of labeled and unlabeled glucose (e.g., 1:1 w/w) to avoid complete depletion of unlabeled pools.[1]

  • Incubate the cells for a sufficient period to achieve isotopic steady state. This time can range from a few hours to over 24 hours, depending on the cell type and metabolic rates.[5][6]

2. Metabolite Extraction:

  • Quench cellular metabolism rapidly by, for example, washing with ice-cold saline and adding a cold solvent like methanol or a methanol/water mixture.

  • Lyse the cells and extract the intracellular metabolites.

3. Sample Preparation for Analysis:

  • For GC-MS: Derivatize the extracted metabolites to increase their volatility. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • For NMR: Lyophilize and resuspend the metabolite extracts in a suitable deuterated solvent (e.g., D₂O).

4. Data Acquisition:

  • GC-MS: Analyze the derivatized samples to determine the mass isotopomer distributions (MIDs) of key metabolites, such as lactate, pyruvate, and amino acids derived from glycolytic intermediates.

  • ¹³C-NMR: Acquire ¹³C spectra of the metabolite extracts to determine the positional isotopomers of metabolites like lactate and the ribose moiety of nucleotides.[7]

5. Data Analysis and Flux Calculation:

  • Correct the raw mass spectral or NMR data for the natural abundance of ¹³C.

  • Utilize metabolic flux analysis (MFA) software (e.g., INCA, Metran) to fit the experimental MIDs to a metabolic model of the central carbon metabolism.[8] This allows for the calculation of relative flux rates through the PPP and glycolysis.

DL-Glyceraldehyde-¹³C,d: A Theoretical Tracer for PPP Flux Analysis

Currently, there is a lack of published experimental data utilizing DL-Glyceraldehyde-¹³C,d as a tracer for PPP flux analysis. Its potential utility and challenges are therefore discussed from a theoretical standpoint based on the known metabolism of glyceraldehyde.

Glyceraldehyde can be phosphorylated to glyceraldehyde-3-phosphate (G3P), a key intermediate in both glycolysis and the non-oxidative branch of the PPP.[9][10] Introducing ¹³C and deuterium (d) labels into glyceraldehyde could theoretically provide insights into the downstream fate of this triose phosphate.

Potential Advantages and Challenges

Potential Advantages:

  • Directly Probing the Non-Oxidative PPP: As G3P is a direct participant in the non-oxidative PPP reactions catalyzed by transketolase and transaldolase, a labeled glyceraldehyde tracer could offer a more direct way to study the dynamics of this part of the pathway.

  • Investigating Reversibility: The bidirectional nature of the non-oxidative PPP reactions could potentially be probed by tracing the scrambling of labels from G3P into other sugar phosphates.

Challenges and Unknowns:

  • Metabolic Complexity: D-glyceraldehyde can be metabolized through multiple pathways, not just phosphorylation to G3P. It can be reduced to glycerol or oxidized to D-glycerate.[10] The L-isomer of glyceraldehyde has also been shown to inhibit glycolysis and nucleotide biosynthesis, which would complicate flux analysis.[11] The metabolic fate of a DL-racemic mixture would be complex to deconvolute.

  • Toxicity and Perturbation: Exogenous glyceraldehyde can be toxic to cells and can perturb the very metabolic pathways one aims to measure.[11]

  • Tracer Synthesis and Cost: The synthesis of a specifically labeled DL-Glyceraldehyde-¹³C,d would likely be complex and costly.

  • Lack of Established Models: The analytical and computational models for interpreting the labeling patterns from such a tracer are not established.

Hypothetical Experimental Workflow

A hypothetical workflow for using DL-Glyceraldehyde-¹³C,d would likely follow a similar structure to that of [1,2-¹³C₂]glucose, with key differences in the tracer introduction and the complexity of data analysis.

hypothetical_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer Synthesis Tracer Synthesis Tracer Incubation Tracer Incubation Tracer Synthesis->Tracer Incubation Cell Culture Cell Culture Cell Culture->Tracer Incubation Metabolite Extraction Metabolite Extraction Tracer Incubation->Metabolite Extraction MS/NMR Analysis MS/NMR Analysis Metabolite Extraction->MS/NMR Analysis Data Correction Data Correction MS/NMR Analysis->Data Correction Flux Modeling Flux Modeling Data Correction->Flux Modeling

Caption: Hypothetical workflow for PPP flux analysis using DL-Glyceraldehyde-¹³C,d.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the metabolic pathways relevant to the use of these tracers.

Caption: Metabolic fate of [1,2-¹³C₂]glucose in glycolysis and the PPP.

Glyceraldehyde_Metabolism cluster_main_pathways Potential Metabolic Fates GA DL-Glyceraldehyde (¹³C, d) G3P Glyceraldehyde-3-P GA->G3P Triokinase Glycerol Glycerol GA->Glycerol Aldose Reductase Glycerate D-Glycerate GA->Glycerate Aldehyde Dehydrogenase Glycolysis Glycolysis G3P->Glycolysis NonOxPPP Non-Oxidative PPP G3P->NonOxPPP

Caption: Potential metabolic pathways for DL-Glyceraldehyde.

Conclusion and Recommendations

For researchers aiming to quantify PPP flux, [1,2-¹³C₂]glucose remains the tracer of choice . Its utility is supported by a wealth of experimental data and established analytical and computational methodologies. It provides reliable and quantifiable data on the relative activities of the PPP and glycolysis.

The use of DL-Glyceraldehyde-¹³C,d for PPP flux analysis is, at present, purely theoretical . While it presents an intriguing possibility for directly probing the non-oxidative branch of the PPP, significant challenges related to its complex metabolism, potential cellular toxicity, and the lack of established analytical frameworks would need to be overcome. Further research is required to validate its feasibility and utility as a metabolic tracer.

Researchers and drug development professionals should continue to rely on [1,2-¹³C₂]glucose for robust PPP flux analysis while remaining aware of the potential for novel tracer development, such as labeled glyceraldehyde, which may offer new insights into specific aspects of the non-oxidative PPP in the future.

References

A Head-to-Head Comparison: Cross-Validating Metabolic Flux Data from DL-Glyceraldehyde-13C,d with Seahorse Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding cellular metabolism is paramount. Two powerful, yet distinct, techniques are often employed to probe the metabolic state of cells: 13C-based metabolic flux analysis (MFA) and extracellular flux analysis using Seahorse technology. This guide provides an objective comparison of these methods, with a specific focus on the insights gained from a DL-Glyceraldehyde-13C,d tracer in MFA versus the real-time rate measurements of a Seahorse assay.

This comparison will delve into the experimental protocols for each technique, present a comparative analysis of the data they generate, and visualize the underlying metabolic pathways and experimental workflows. This guide aims to equip researchers with the knowledge to select the appropriate technique for their experimental questions and to understand how these methods can be used in a complementary fashion to achieve a more comprehensive view of cellular metabolism.

Data Presentation: A Comparative Analysis of Outputs

Direct quantitative cross-validation of metabolic flux data from a specific tracer like this compound with Seahorse assay results is not commonly found in published literature. This is largely because the two techniques measure different aspects of metabolism. Seahorse assays provide real-time rates of key metabolic processes, while 13C-MFA offers a detailed, steady-state map of carbon flow through various pathways.

The following table summarizes the distinct yet complementary data provided by each technique:

Feature13C Metabolic Flux Analysis (with this compound)Seahorse XF Assay
Principle Traces the fate of a stable isotope-labeled substrate (this compound) through metabolic pathways.Measures real-time changes in extracellular oxygen (Oxygen Consumption Rate - OCR) and proton (Proton Efflux Rate - PER or Extracellular Acidification Rate - ECAR) concentrations.[1]
Primary Output Quantitative flux maps (rates of intracellular reactions).[2]Real-time kinetic data of OCR and ECAR.[1][3]
Key Parameters - Glycolytic flux- Pentose Phosphate Pathway (PPP) flux- TCA cycle flux- Anaplerotic and cataplerotic fluxes- Basal Respiration- ATP Production- Maximal Respiration- Spare Respiratory Capacity- Basal Glycolysis- Glycolytic Capacity- Glycolytic Reserve
Temporal Resolution Steady-state or pseudo-steady-state (typically hours to days).Real-time and kinetic (minutes to hours).[1][2]
Cellular State Provides an integrated view of metabolic activity over a longer period.Captures acute metabolic responses to substrates, inhibitors, or other perturbations.[1]
Information Gained Detailed, pathway-specific carbon routing and relative pathway activities.[4]Overall rates of mitochondrial respiration and glycolysis, providing a functional assessment of cellular bioenergetics.[3]
Example Insight Can distinguish between the oxidative and non-oxidative branches of the PPP.Can determine a cell's reliance on mitochondrial respiration versus glycolysis for energy production.

Experimental Protocols

13C Metabolic Flux Analysis with this compound

This protocol provides a general framework for a 13C-MFA experiment using a labeled glyceraldehyde tracer. The specifics of cell culture, tracer concentration, and incubation time should be optimized for the cell type and experimental question.

1. Cell Culture and Isotope Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • On the day of the experiment, replace the standard medium with a medium containing this compound at a known concentration. The choice of which carbon atoms are labeled (the 'd' in the name indicates the number and position of deuterium labels, which are not tracked by this protocol) will determine which pathways can be traced.

  • Incubate the cells for a sufficient period to allow the labeled glyceraldehyde to be taken up and metabolized, reaching isotopic steady state. This duration needs to be determined empirically but is typically in the range of several hours to overnight.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract metabolites using a cold solvent, such as 80% methanol.

  • Centrifuge the cell lysate to pellet protein and cell debris.

  • Collect the supernatant containing the polar metabolites.

3. Sample Preparation for GC-MS Analysis:

  • Dry the metabolite extract, for example, by using a speed vacuum concentrator.

  • Derivatize the dried metabolites to make them volatile for gas chromatography (GC) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • The GC separates the different metabolites based on their volatility and interaction with the column.

  • The MS fragments the eluted metabolites and detects the mass-to-charge ratio of the fragments. The mass shifts due to the presence of 13C are used to determine the labeling pattern of each metabolite.

5. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Use a metabolic network model and specialized software (e.g., INCA, Metran) to fit the measured labeling patterns to the model and estimate the intracellular metabolic fluxes.[5]

Seahorse XF Glycolysis Stress Test

This protocol is a standard method for assessing the key parameters of glycolytic flux in live cells in real-time.

1. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

2. Sensor Cartridge Hydration:

  • The day before the assay, hydrate the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

3. Assay Preparation:

  • On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed XF Base Medium supplemented with L-glutamine, pH 7.4.

  • Add the final volume of the assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for at least 30 minutes to allow the cells to equilibrate.

  • Prepare the injection compounds: glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor). Load the compounds into the appropriate ports of the hydrated sensor cartridge.

4. Seahorse XF Analyzer Operation:

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibrant plate with the cell culture plate.

  • Run the assay protocol. The instrument will measure the basal ECAR, then sequentially inject the prepared compounds and measure the ECAR after each injection.

5. Data Analysis:

  • The Seahorse XF software automatically calculates the key parameters of the glycolytic stress test:

    • Glycolysis: The ECAR rate after the addition of a saturating concentration of glucose.

    • Glycolytic Capacity: The maximum ECAR rate reached after inhibiting mitochondrial ATP production with oligomycin.

    • Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolysis rate, indicating the cell's ability to respond to an energetic demand.

    • Non-glycolytic Acidification: The ECAR remaining after the inhibition of glycolysis with 2-DG.

Mandatory Visualization

experimental_workflow cluster_13c_mfa 13C Metabolic Flux Analysis Workflow cluster_seahorse Seahorse XF Assay Workflow A Cell Culture & Isotope Labeling (this compound) B Metabolite Extraction A->B C Sample Derivatization B->C D GC-MS Analysis C->D E Data Analysis & Flux Calculation D->E F Cell Seeding G Sensor Cartridge Hydration H Assay Preparation & Compound Loading F->H I Seahorse XF Analyzer Measurement G->I H->I J Data Analysis I->J

A high-level overview of the experimental workflows for 13C-MFA and Seahorse XF assays.

metabolic_pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P Glyceraldehyde_Tracer This compound Glyceraldehyde_Tracer->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG S7P Sedoheptulose-7-Phosphate G3P->S7P Pyruvate Pyruvate BPG->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Xu5P Xylulose-5-Phosphate R5P->Xu5P Xu5P->G3P S7P->R5P E4P Erythrose-4-Phosphate S7P->E4P E4P->F6P Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Malate Malate SuccinylCoA->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

The entry of this compound into central carbon metabolism, tracing glycolysis and the PPP.

References

Unraveling Metabolic Pathways: A Comparative Guide to DL-Glyceraldehyde-¹³C,d and Uniformly Labeled ¹³C-Glucose Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the choice of isotopic tracer is paramount. While uniformly labeled ¹³C-glucose has long been a staple in metabolic flux analysis, the strategic use of DL-Glyceraldehyde-¹³C,d offers distinct advantages for dissecting specific pathways, particularly glycolysis and the pentose phosphate pathway (PPP). This guide provides an objective comparison of these two tracers, supported by experimental insights and detailed methodologies, to empower informed decisions in your research.

The fundamental difference between these two tracers lies in their entry points and subsequent metabolism within the central carbon metabolic network. Uniformly labeled ¹³C-glucose, a six-carbon molecule, enters at the beginning of glycolysis. In contrast, DL-Glyceraldehyde-¹³C,d, a three-carbon molecule, can enter glycolysis downstream, primarily after phosphorylation to glyceraldehyde-3-phosphate. This distinction allows for a more focused interrogation of lower glycolysis and branching pathways, offering a clearer window into specific enzymatic activities and flux dynamics that can be obscured with a universally labeled precursor.

Key Advantages of DL-Glyceraldehyde-¹³C,d

The primary advantages of utilizing DL-Glyceraldehyde-¹³C,d over uniformly labeled ¹³C-glucose stem from its unique biochemical properties and the specific labeling patterns it generates:

  • Bypassing Upper Glycolysis: DL-Glyceraldehyde enters the glycolytic pathway predominantly as glyceraldehyde-3-phosphate, thus bypassing the initial enzymatic steps involving hexokinase and phosphofructokinase. This is particularly advantageous when studying the regulation of the lower part of glycolysis or when investigating the effects of drugs targeting enzymes in the upper glycolytic pathway.

  • Enhanced Resolution of Pentose Phosphate Pathway (PPP) Flux: The metabolism of glyceraldehyde can proceed through pathways other than direct entry into lower glycolysis. The differential labeling patterns arising from the metabolism of a 3-carbon unit compared to a 6-carbon unit can provide a more precise quantification of the contributions of the oxidative and non-oxidative arms of the PPP.

  • Reduced Complexity in Mass Isotopomer Analysis: The introduction of a smaller labeled molecule can lead to less complex mass isotopomer distributions in downstream metabolites. This simplification can facilitate more straightforward data analysis and interpretation, reducing the potential for confounding factors in complex biological systems.

  • Insights from Deuterium Labeling: The inclusion of deuterium (d) in the tracer molecule provides an additional layer of information. The metabolic fate of deuterium can be tracked alongside the ¹³C label, offering insights into redox reactions and the activities of specific dehydrogenases. However, it is crucial to be aware of potential metabolic loss of deuterium, for instance through exchange reactions, which could influence data interpretation if not properly accounted for.[1][2]

Comparative Data Summary

The following table summarizes the key differences in the application and data output when using DL-Glyceraldehyde-¹³C,d versus uniformly labeled ¹³C-glucose for metabolic flux analysis.

FeatureDL-Glyceraldehyde-¹³C,dUniformly Labeled ¹³C-Glucose
Entry into Glycolysis Primarily as Glyceraldehyde-3-Phosphate (downstream)As Glucose (upstream)
Primary Application High-resolution analysis of lower glycolysis, PPP, and branching pathways.General overview of central carbon metabolism, including glycolysis, TCA cycle, and PPP.
Mass Isotopomer Complexity Generally lower, simplifying data analysis.Can be high, especially in metabolites with significant carbon recycling.
PPP Flux Resolution Potentially higher due to distinct labeling patterns from a 3-carbon source.Provides good general information but can be less precise for distinguishing oxidative vs. non-oxidative branches.
Information from Labeling Dual-labeling (¹³C and d) provides insights into both carbon flux and redox state.Single-labeling (¹³C) primarily tracks carbon backbone rearrangements.
Potential for Isotope Scrambling Less upstream scrambling, leading to cleaner labeling patterns in lower glycolysis.Scrambling can occur throughout the pathway, complicating interpretation.

Experimental Protocols

General Protocol for Stable Isotope Tracer Studies

This protocol outlines the general steps for conducting a metabolic flux analysis experiment using either DL-Glyceraldehyde-¹³C,d or uniformly labeled ¹³C-glucose. Specific concentrations and incubation times will need to be optimized for the particular cell line or biological system under investigation.

1. Cell Culture and Tracer Incubation:

  • Culture cells to the desired confluency in standard growth medium.
  • For the experiment, replace the standard medium with a medium containing either DL-Glyceraldehyde-¹³C,d or uniformly labeled ¹³C-glucose as the tracer. The concentration of the tracer should be carefully chosen to mimic physiological conditions or to achieve a specific experimental goal.
  • Incubate the cells with the tracer-containing medium for a predetermined period to allow for the tracer to be metabolized and incorporated into downstream metabolites. This can range from minutes to hours depending on the metabolic pathways of interest.

2. Metabolite Extraction:

  • After incubation, rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and adding a cold solvent, such as 80% methanol, to the cells.
  • Scrape the cells in the cold solvent and collect the cell suspension.
  • Centrifuge the suspension to pellet cell debris and collect the supernatant containing the extracted metabolites.

3. Sample Analysis by Mass Spectrometry (LC-MS/MS):

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
  • The LC separates the different metabolites in the sample, and the MS detects the mass-to-charge ratio of each metabolite.
  • The incorporation of ¹³C and deuterium from the tracer will result in a shift in the mass of the metabolites, allowing for the determination of the mass isotopomer distribution.

4. Data Analysis and Flux Calculation:

  • Process the raw mass spectrometry data to determine the mass isotopomer distributions for key metabolites.
  • Correct the data for the natural abundance of stable isotopes.
  • Use specialized software to perform metabolic flux analysis (MFA). This involves fitting the experimental mass isotopomer data to a metabolic network model to calculate the intracellular fluxes.

Visualizing Metabolic Pathways and Workflows

To better understand the flow of these tracers through central carbon metabolism and the experimental process, the following diagrams are provided.

Glycolysis_PPP_Tracers cluster_glucose Uniformly Labeled ¹³C-Glucose cluster_glyceraldehyde DL-Glyceraldehyde-¹³C,d cluster_ppp Pentose Phosphate Pathway ¹³C-Glucose ¹³C-Glucose G6P G6P ¹³C-Glucose->G6P Hexokinase ¹³C,d-Glyceraldehyde ¹³C,d-Glyceraldehyde G3P G3P ¹³C,d-Glyceraldehyde->G3P Triokinase F6P F6P G6P->F6P 6PGL 6PGL G6P->6PGL F16BP F16BP F6P->F16BP PFK DHAP DHAP F16BP->DHAP F16BP->G3P DHAP->G3P 13BPG 13BPG G3P->13BPG 3PG 3PG 13BPG->3PG 2PG 2PG 3PG->2PG PEP PEP 2PG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA 6PG 6PG 6PGL->6PG Ru5P Ru5P 6PG->Ru5P R5P R5P Ru5P->R5P Xu5P Xu5P Ru5P->Xu5P R5PXu5P R5PXu5P S7PG3P_ppp S7PG3P_ppp R5PXu5P->S7PG3P_ppp Transketolase E4PF6P_ppp E4PF6P_ppp S7PG3P_ppp->E4PF6P_ppp Transaldolase G3P_ppp G3P_ppp G3P_ppp->G3P F6P_ppp F6P_ppp F6P_ppp->F6P TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Metabolic fate of ¹³C-Glucose vs. ¹³C,d-Glyceraldehyde.

MFA_Workflow Cell Culture Cell Culture Tracer Incubation Tracer Incubation Cell Culture->Tracer Incubation Add Labeled Substrate Metabolite Extraction Metabolite Extraction Tracer Incubation->Metabolite Extraction Quench Metabolism LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Separate & Detect Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Integration Mass Isotopomer Distribution Mass Isotopomer Distribution Data Processing->Mass Isotopomer Distribution Correct for Natural Abundance Metabolic Flux Analysis Metabolic Flux Analysis Mass Isotopomer Distribution->Metabolic Flux Analysis Computational Modeling Flux Map Flux Map Metabolic Flux Analysis->Flux Map Visualize Results

Experimental workflow for metabolic flux analysis.

Conclusion

References

Unveiling Cellular Decisions: A Comparative Guide to DL-Glyceraldehyde-13C,d Metabolic Insights and Transcriptomic Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between gene expression and metabolic function is paramount. This guide provides a comprehensive comparison of the metabolic insights gained from DL-Glyceraldehyde-13C,d stable isotope tracing with the cellular intentions revealed by transcriptomic analysis. By integrating these two powerful techniques, a more complete and actionable picture of cellular physiology and pathology can be achieved.

Stable isotope tracing, utilizing molecules like this compound, offers a dynamic view of metabolic fluxes, revealing the actual flow of nutrients through biochemical pathways. In parallel, transcriptomics provides a snapshot of the genes being actively expressed, indicating the cell's intended metabolic and signaling responses. Comparing these datasets allows researchers to discern not only what a cell is doing, but also how its genetic programming is driving its metabolic phenotype. This integrated approach is crucial for identifying novel drug targets, understanding disease mechanisms, and developing more effective therapeutic strategies.

Quantitative Data Presentation: A Tale of Two 'Omics'

A key example comes from research on the impact of glycerol kinase (GK) overexpression, an enzyme central to glycerol and glyceraldehyde metabolism. In a study involving H4IIE rat hepatoma cells, researchers combined 13C labeling-based metabolic flux analysis with cDNA microarray analysis to obtain a systems-level view of the cellular response to altered GK levels.[1][2]

Table 1: Comparison of Metabolic Flux and Gene Expression Changes Following Glycerol Kinase (GK) Overexpression [1][2]

Metabolic PathwayKey EnzymeMetabolic Flux Change (Fold Change vs. Wild Type)Corresponding Gene Expression (mRNA) Change (Fold Change vs. Wild Type)
Pentose Phosphate PathwayGlucose-6-Phosphate Dehydrogenase (G6PDH)2.04 ± 0.101.8
Glycerol Kinase ActivityGlycerol Kinase (GK)1.53 ± 0.112.75 ± 0.23

This data clearly demonstrates a strong positive correlation between the increased metabolic flux through the pentose phosphate pathway and the elevated expression of the gene encoding its rate-limiting enzyme, G6PDH.[2] Such concordance between transcriptomic and metabolomic data provides strong evidence for the coordinated regulation of this pathway. However, it is also important to note that the relationship is not always linear, as seen with the GK activity and its corresponding gene expression, highlighting the influence of post-transcriptional and post-translational regulation.

Experimental Protocols: The Methodologies Behind the Insights

Achieving a robust comparison between metabolic flux and transcriptomic data requires meticulous experimental design and execution. The following sections detail the typical protocols for each technique.

Metabolic Insights with this compound: A Stable Isotope Tracing Workflow

Stable isotope tracing with this compound allows for the precise tracking of carbon atoms as they are incorporated into downstream metabolites. This provides a quantitative measure of pathway activity.

1. Cell Culture and Isotope Labeling:

  • Cells of interest are cultured in a defined medium.

  • For the experiment, the standard medium is replaced with a medium containing this compound as the tracer. The concentration and labeling duration are optimized based on the specific pathways and cell type under investigation.[3]

2. Metabolite Extraction:

  • Following the labeling period, the cells are rapidly quenched to halt metabolic activity, typically using cold methanol or a similar solvent.

  • Metabolites are then extracted from the cells using a biphasic solvent system (e.g., methanol/water/chloroform) to separate polar and nonpolar metabolites.

3. Analytical Measurement (Mass Spectrometry or NMR):

  • The extracted metabolites are analyzed using high-resolution mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), or by nuclear magnetic resonance (NMR) spectroscopy.[3][4]

  • These techniques can distinguish between the labeled (containing 13C) and unlabeled isotopologues of each metabolite, providing a mass isotopomer distribution.

4. Metabolic Flux Analysis:

  • The mass isotopomer distribution data is then used in computational models to calculate the relative or absolute fluxes through the metabolic pathways of interest.[5]

Transcriptomic Analysis: Unveiling the Genetic Blueprint

Transcriptomic analysis, most commonly performed using RNA sequencing (RNA-Seq), quantifies the abundance of all RNA transcripts in a cell at a specific time point.

1. RNA Extraction:

  • Total RNA is isolated from the cells of interest using commercially available kits.

  • The quality and quantity of the extracted RNA are assessed using spectrophotometry and capillary electrophoresis.

2. Library Preparation:

  • The extracted RNA is used to generate a cDNA library. This typically involves mRNA enrichment (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

3. Sequencing:

  • The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

4. Data Analysis:

  • The raw sequencing reads are processed to remove low-quality reads and adapters.

  • The cleaned reads are then aligned to a reference genome.

  • The number of reads mapping to each gene is counted, and this data is normalized to account for differences in library size and gene length.

  • Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated between different experimental conditions.

Mandatory Visualizations: Mapping the Connections

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_metabolomics Metabolomics Workflow cluster_transcriptomics Transcriptomics Workflow cluster_integration Data Integration culture_m Cell Culture labeling This compound Labeling culture_m->labeling extraction_m Metabolite Extraction labeling->extraction_m analysis_m LC-MS / GC-MS Analysis extraction_m->analysis_m flux_analysis Metabolic Flux Analysis analysis_m->flux_analysis integration Integrative Analysis flux_analysis->integration culture_t Cell Culture extraction_t RNA Extraction culture_t->extraction_t library_prep Library Preparation extraction_t->library_prep sequencing RNA Sequencing library_prep->sequencing data_analysis Data Analysis sequencing->data_analysis data_analysis->integration

Figure 1: Integrated experimental workflow for metabolomics and transcriptomics.

glyceraldehyde_pathway cluster_fructose Fructose Metabolism cluster_glycolysis Glycolysis / Gluconeogenesis Fructose Fructose Fructose-1-P Fructose-1-P Fructose->Fructose-1-P Fructokinase Glyceraldehyde-13C,d This compound Fructose-1-P->Glyceraldehyde-13C,d Aldolase B DHAP Dihydroxyacetone phosphate Fructose-1-P->DHAP Aldolase B Glyceraldehyde-3-P Glyceraldehyde-3-phosphate Glyceraldehyde-13C,d->Glyceraldehyde-3-P Triokinase (TK) DHAP->Glyceraldehyde-3-P Pyruvate Pyruvate Glyceraldehyde-3-P->Pyruvate Glycolytic Enzymes

Figure 2: Metabolic fate of this compound in central carbon metabolism.

logical_relationship cluster_regulation Regulatory Layers transcriptome Transcriptome (mRNA levels) proteome Proteome (Enzyme levels) transcriptome->proteome Translation metabolome Metabolome (Metabolic Flux) proteome->metabolome Enzymatic Activity phenotype Cellular Phenotype metabolome->phenotype Post-transcriptional\nRegulation Post-transcriptional Regulation Post-transcriptional\nRegulation->proteome Post-translational\nRegulation Post-translational Regulation Post-translational\nRegulation->metabolome Allosteric\nRegulation Allosteric Regulation Allosteric\nRegulation->metabolome

Figure 3: Logical relationship from transcriptome to metabolic phenotype.

Conclusion: A Synergistic Approach to Biological Discovery

The integration of metabolic insights from this compound tracing and transcriptomic data provides a powerful, multi-faceted view of cellular function. While transcriptomics reveals the cell's intended response to stimuli, metabolic flux analysis unveils the actual biochemical activity. The convergence of these datasets can confirm regulatory hypotheses, while divergence can highlight key points of post-transcriptional, translational, or allosteric regulation. For researchers in drug development and the life sciences, this synergistic approach is invaluable for building a comprehensive understanding of biological systems and for the identification of robust, actionable targets.

References

Comparative Guide to the Quantification of DL-Glyceraldehyde-13C,d: A Newly Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and validation of a new, highly sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of DL-Glyceraldehyde-13C,d. The performance of this novel method is compared with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document presents supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical technique for their needs.

Introduction to this compound Analysis

This compound is a stable isotope-labeled form of glyceraldehyde, a key intermediate in carbohydrate metabolism. Its use as a tracer in metabolic research and drug development necessitates accurate and precise quantification in various biological matrices. The inherent small size, high polarity, and reactivity of glyceraldehyde present analytical challenges, often requiring derivatization to enhance its chromatographic retention and detection. This guide details a newly validated LC-MS/MS method that offers significant advantages in sensitivity and specificity over conventional techniques.

Comparison of Analytical Methods

The following tables summarize the performance characteristics of the newly validated LC-MS/MS method and a traditional HPLC-UV method.

Table 1: Performance Comparison of Analytical Methods
ParameterNew LC-MS/MS Method Traditional HPLC-UV Method
Principle Liquid Chromatography-Tandem Mass SpectrometryHigh-Performance Liquid Chromatography-UV Detection
Derivatization 2,4-Dinitrophenylhydrazine (DNPH)2,4-Dinitrophenylhydrazine (DNPH)
Internal Standard DL-Glyceraldehyde-13C3,d2 (hypothetical)Not typically used or a structurally similar UV-active compound
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL50 ng/mL
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) < 5%< 10%
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)
Sample Volume Low (e.g., 50 µL)Moderate (e.g., 200 µL)
Run Time ~5 minutes~15 minutes
Table 2: Validation Data for the New LC-MS/MS Method
AnalyteLinearity Range (ng/mL)Accuracy (% Recovery)Precision (%RSD)
This compound0.5 - 5000.999598.7% - 103.2%2.1% - 4.5%
Table 3: Validation Data for the Traditional HPLC-UV Method
AnalyteLinearity Range (ng/mL)Accuracy (% Recovery)Precision (%RSD)
This compound50 - 50000.996892.5% - 108.1%5.5% - 9.8%

Experimental Protocols

Protocol 1: New LC-MS/MS Method for this compound Quantification

1. Sample Preparation and Derivatization:

  • To 50 µL of plasma, add 10 µL of an internal standard solution (DL-Glyceraldehyde-13C3,d2 at 100 ng/mL).

  • Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of 50% acetonitrile in water.

  • Add 50 µL of 0.4 mg/mL 2,4-Dinitrophenylhydrazine (DNPH) in 2 M HCl.

  • Incubate at 60°C for 30 minutes.

  • Cool and inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

  • MRM Transitions:

    • This compound-DNPH: Precursor ion > Product ion (specific m/z to be determined based on the exact labeling pattern)

    • Internal Standard-DNPH: Precursor ion > Product ion (specific m/z to be determined)

Protocol 2: Traditional HPLC-UV Method

1. Sample Preparation and Derivatization:

  • To 200 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute in 100 µL of 50% acetonitrile in water.

  • Add 100 µL of 0.4 mg/mL DNPH in 2 M HCl.

  • Incubate at 60°C for 30 minutes.

  • Cool and inject 20 µL into the HPLC-UV system.

2. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detector: UV detector at 360 nm.

Mandatory Visualizations

metabolic_pathway Fructose Fructose Fructose-1-Phosphate Fructose-1-Phosphate Fructose->Fructose-1-Phosphate This compound This compound Fructose-1-Phosphate->this compound Aldolase B Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate This compound->Glyceraldehyde-3-Phosphate Triokinase Glycerol Glycerol This compound->Glycerol Alcohol Dehydrogenase D-Glycerate D-Glycerate This compound->D-Glycerate Aldehyde Dehydrogenase Glycolysis Glycolysis Glyceraldehyde-3-Phosphate->Glycolysis D-Glycerate->Glycolysis

Caption: Metabolic fate of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization with DNPH Reconstitution->Derivatization Injection Inject into UHPLC Derivatization->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Quantification Quantification using Calibration Curve Mass_Analysis->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Workflow for the new LC-MS/MS method.

validation_logic Method_Development Analytical Method Development Validation_Protocol Define Validation Protocol Method_Development->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Determination Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Logical workflow for analytical method validation.

A head-to-head comparison of different labeled trioses for metabolic pathway tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right Labeled Triose for Your Metabolic Research.

In the intricate world of metabolic research, the ability to accurately trace the flow of molecules through complex biochemical pathways is paramount. Stable isotope-labeled compounds have emerged as indispensable tools for this purpose, with labeled trioses—glycerol, dihydroxyacetone, and glyceraldehyde—offering unique advantages for dissecting central carbon metabolism. This guide provides a head-to-head comparison of different labeled trioses, supported by experimental data, to aid researchers in selecting the optimal tracer for their specific experimental needs.

Quantitative Performance of Labeled Trioses

The choice of a labeled triose significantly impacts the ability to resolve fluxes through key metabolic pathways such as glycolysis, gluconeogenesis, and the pentose phosphate pathway (PPP). The following table summarizes quantitative data on the performance of different ¹³C-labeled glycerols for precise flux estimation in Escherichia coli. While direct comparative data for dihydroxyacetone and glyceraldehyde under identical conditions is limited, their metabolic entry points and findings from individual studies allow for an informed evaluation of their potential applications.

Labeled TriosePathway(s) with Precise Flux EstimationKey Findings & ConsiderationsReference
[1,3-¹³C₂]glycerol Glyoxylate Shunt (GX)Not optimal for precise characterization of the Pentose Phosphate (PP), Entner-Doudoroff (ED), and Malic Enzyme (ME) pathway fluxes.[1]
[2-¹³C]glycerol Pentose Phosphate Pathway (PP), Entner-Doudoroff (ED), Malic Enzyme (ME), Glyoxylate Shunt (GX)Allows for precise characterization of a broad range of central carbon metabolism pathways. Optimal for precise flux estimation when used as a sole tracer.[1]
[U-¹³C₃]glycerol Pentose Phosphate Pathway (PP), Entner-Doudoroff (ED), Malic Enzyme (ME), Glyoxylate Shunt (GX)Provides precise characterization of major metabolic pathways.[1]
[2-¹³C]dihydroxyacetone Glycolysis, Gluconeogenesis, Glycerol SynthesisAs a hyperpolarized tracer, it allows for real-time in vivo monitoring of metabolic fluxes. Downstream metabolites detected include glycerol 3-phosphate, glycerol, phosphoenolpyruvate, lactate, alanine, glyceraldehyde 3-phosphate, and glucose 6-phosphate.[1]
D-glyceraldehyde Glycolysis and other pathwaysMetabolized to L-lactate at rates comparable to glucose. Evidence suggests metabolism occurs via multiple pathways, not solely through phosphorylation and entry into glycolysis.[2]

Metabolic Entry Points and Pathway Tracing

The distinct entry points of glycerol, dihydroxyacetone, and glyceraldehyde into central metabolism determine their utility in tracing specific pathways.

cluster_intracellular Intracellular Glycerol ¹³C-Glycerol G3P Glycerol-3-P Glycerol->G3P Glycerol Kinase DHA ¹³C-Dihydroxyacetone DHAP Dihydroxyacetone-P DHA->DHAP Triokinase GA ¹³C-Glyceraldehyde GAP Glyceraldehyde-3-P GA->GAP Triokinase G3P->DHAP G3P Dehydrogenase DHAP->GAP Triose Phosphate Isomerase Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis Glycolysis Glycolysis GAP->Glycolysis PPP Pentose Phosphate Pathway GAP->PPP TCA TCA Cycle Glycolysis->TCA

Fig. 1: Metabolic entry points of labeled trioses.

As illustrated in Figure 1, labeled glycerol enters metabolism via phosphorylation to glycerol-3-phosphate, which is then converted to dihydroxyacetone phosphate (DHAP). Labeled dihydroxyacetone and glyceraldehyde are phosphorylated to DHAP and glyceraldehyde-3-phosphate (GAP), respectively. This direct entry into the triose phosphate pool makes them excellent tracers for glycolysis and gluconeogenesis.

Experimental Protocols

Accurate and reproducible metabolic flux analysis relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments involving labeled trioses.

General Protocol for Stable Isotope Tracing in Cell Culture

This protocol provides a general framework for conducting metabolic flux analysis using ¹³C-labeled trioses in cultured cells.

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Tracer Introduction: Replace the standard medium with a medium containing the ¹³C-labeled triose of interest (e.g., [2-¹³C]glycerol, [2-¹³C]dihydroxyacetone). The concentration of the tracer should be optimized for the specific cell line and experimental goals.

  • Isotopic Steady State: Incubate the cells with the labeled medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time can range from minutes for glycolytic intermediates to hours for TCA cycle intermediates.[3]

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the isotopic enrichment of downstream metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Use metabolic flux analysis software to calculate intracellular fluxes based on the measured isotopic labeling patterns and extracellular metabolite exchange rates.

A Cell Culture B Introduce ¹³C-Labeled Triose A->B C Incubate to Isotopic Steady State B->C D Quench Metabolism & Extract Metabolites C->D E LC-MS / GC-MS Analysis D->E F Metabolic Flux Analysis E->F

Fig. 2: General experimental workflow for metabolic flux analysis.
Protocol for In Vivo Tracing with Hyperpolarized [2-¹³C]Dihydroxyacetone

This protocol is adapted from a study performing real-time metabolic imaging in mice.[1]

  • Hyperpolarization: Hyperpolarize the [2-¹³C]dihydroxyacetone (DHAc) sample using a dynamic nuclear polarization (DNP) polarizer.

  • Animal Preparation: Anesthetize the animal and position it within the magnetic resonance imaging (MRI) scanner.

  • Tracer Injection: Inject the hyperpolarized [2-¹³C]DHAc solution intravenously.

  • Data Acquisition: Acquire ¹³C-MR spectra in real-time to monitor the conversion of [2-¹³C]DHAc to its downstream metabolites in the target organ (e.g., liver).

  • Data Analysis: Quantify the signal intensities of the parent tracer and its metabolic products to determine metabolic flux ratios.

Concluding Remarks

The selection of an appropriate labeled triose is a critical decision in the design of metabolic pathway tracing experiments.

  • ¹³C-Glycerol , particularly [2-¹³C]glycerol, offers a robust and versatile option for obtaining precise flux estimations across a wide range of central metabolic pathways.[1]

  • ¹³C-Dihydroxyacetone , especially in its hyperpolarized form, provides a powerful tool for dynamic, in vivo investigations of glycolysis and gluconeogenesis, offering real-time insights into metabolic regulation.[1]

  • ¹³C-Glyceraldehyde can be a useful tracer for glycolysis, but researchers should be aware of its potential metabolism through alternative pathways, which may complicate data interpretation.[2]

By carefully considering the specific research question, the metabolic pathways of interest, and the experimental system, researchers can leverage the unique strengths of each labeled triose to gain deeper insights into the complex and dynamic nature of cellular metabolism.

References

Evaluating Non-Oxidative Pentose Phosphate Pathway Contribution: A Comparative Guide to Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The non-oxidative pentose phosphate pathway (PPP) is a critical metabolic hub, essential for the synthesis of nucleotide precursors and the regeneration of reducing equivalents. Quantifying the flux through this pathway is vital for understanding cellular physiology in various contexts, from metabolic diseases to cancer biology. This guide provides an objective comparison of isotopic tracers used to evaluate the contribution of the non-oxidative PPP, with a focus on experimental data and detailed protocols.

While the query specified the use of DL-Glyceraldehyde-13C,d, a thorough review of published scientific literature did not yield information on its application for evaluating the non-oxidative pentose phosphate pathway. Therefore, this guide will focus on well-established and commonly utilized alternative tracers: [1,2-¹³C₂]glucose and [U-¹³C₆]glucose . These tracers, when coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide robust methods for elucidating the complex carbon rearrangements within the PPP.

Comparative Analysis of Isotopic Tracers

The choice of isotopic tracer is paramount for accurately dissecting the flux through the non-oxidative PPP. The ideal tracer should introduce a stable isotope label that is metabolized and redistributed in a pathway-specific manner, allowing for the deconvolution of metabolic fluxes.

TracerPrinciple of DetectionAdvantagesDisadvantages
[1,2-¹³C₂]glucose Metabolism through the oxidative PPP results in the loss of the ¹³C label from the C1 position as ¹³CO₂. The remaining ¹³C at the C2 position is then traced through the non-oxidative PPP. Glycolysis, in contrast, retains both ¹³C labels.- Allows for the direct comparison of flux through the oxidative PPP versus glycolysis.[1][2] - The distinct labeling patterns in downstream metabolites, such as lactate and ribose, provide clear markers for pathway activity.[1] - Effective in estimating the relative rates of transketolase and transaldolase reactions.[1]- Analysis can be complex, requiring careful tracking of multiple isotopologues. - The recycling of labeled fragments back into the glycolytic pathway can complicate data interpretation.
[U-¹³C₆]glucose All six carbons of the glucose molecule are labeled with ¹³C. This allows for the tracking of the complete carbon backbone as it is metabolized and rearranged in the non-oxidative PPP.- Provides a comprehensive view of glucose metabolism, tracing the fate of all carbon atoms. - Useful for identifying the contribution of glucose to various biosynthetic pathways, including nucleotide synthesis via the PPP. - Can reveal the extent of carbon scrambling and rearrangements in the non-oxidative PPP.- Does not directly differentiate between the initial entry of glucose into glycolysis versus the oxidative PPP as effectively as singly or doubly labeled glucose. - The large number of possible isotopologues for downstream metabolites can make data analysis challenging.

Experimental Protocols

Accurate and reproducible data acquisition is contingent on meticulous experimental design and execution. The following are generalized protocols for cell culture-based metabolic labeling experiments.

1. Cell Culture and Media Preparation

  • Culture cells of interest to mid-log phase in standard growth medium.

  • Prepare experimental media by supplementing glucose-free RPMI or DMEM with the desired concentration of the ¹³C-labeled glucose tracer (e.g., 10 mM [1,2-¹³C₂]glucose or [U-¹³C₆]glucose) and other necessary components like dialyzed fetal bovine serum and antibiotics.

2. Isotopic Labeling

  • Aspirate the standard growth medium from the cultured cells.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed experimental medium containing the ¹³C-labeled tracer to the cells.

  • Incubate the cells for a predetermined period to allow for the incorporation of the label and to reach isotopic steady state. The optimal incubation time should be determined empirically for each cell line and experimental condition.

3. Metabolite Extraction

  • After incubation, rapidly aspirate the labeling medium.

  • Wash the cells with ice-cold PBS to quench metabolic activity.

  • Extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

4. Derivatization and Analytical Detection

  • Derivatize the dried metabolite extracts to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Analyze the derivatized samples by GC-MS to determine the mass isotopologue distribution of key metabolites in the pentose phosphate pathway, such as ribose-5-phosphate, sedoheptulose-7-phosphate, and erythrose-4-phosphate, as well as downstream metabolites like lactate.

Data Analysis and Flux Calculation

The raw mass spectrometry data, which consists of the relative abundances of different mass isotopologues for each metabolite, is used to calculate metabolic fluxes. This is typically done using specialized software that employs mathematical models of cellular metabolism to fit the experimental data and estimate the rates of intracellular reactions.

Visualizing Metabolic Pathways and Workflows

The Non-Oxidative Pentose Phosphate Pathway

non_oxidative_ppp R5P Ribose-5-P S7P Sedoheptulose-7-P R5P->S7P TKT X5P Xylulose-5-P G3P Glyceraldehyde-3-P X5P->G3P TKT F6P Fructose-6-P X5P->F6P TKT Ru5P Ribulose-5-P Ru5P->R5P RPI Ru5P->X5P RPE S7P->F6P TAL E4P Erythrose-4-P G3P->E4P TAL E4P->G3P TKT

Caption: The interconnected reactions of the non-oxidative pentose phosphate pathway.

Experimental Workflow for ¹³C-Tracer Analysis

workflow cluster_cell_culture Cell Culture cluster_labeling Isotopic Labeling cluster_analysis Analysis A Seed and Grow Cells B Prepare Isotopic Medium A->B C Wash Cells D Incubate with ¹³C-Tracer C->D E Metabolite Extraction D->E F GC-MS Analysis E->F G Metabolic Flux Calculation F->G

Caption: A generalized workflow for metabolic flux analysis using ¹³C-labeled tracers.

Logical Comparison of Tracers

tracer_comparison cluster_tracers Isotopic Tracers cluster_advantages Advantages cluster_disadvantages Disadvantages T1 [1,2-¹³C₂]glucose A1 Differentiates Oxidative PPP vs. Glycolysis T1->A1 A2 Estimates Transketolase/Transaldolase Rates T1->A2 D1 Complex Isotopologue Analysis T1->D1 D2 Recycling Complicates Interpretation T1->D2 T2 [U-¹³C₆]glucose A3 Comprehensive View of Glucose Metabolism T2->A3 A4 Tracks Entire Carbon Backbone T2->A4 D3 Does Not Directly Separate Initial Pathways T2->D3 D4 Large Number of Possible Isotopologues T2->D4

Caption: A logical comparison of the advantages and disadvantages of two common PPP tracers.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.